Vanicoside E
Description
Properties
Molecular Formula |
C53H52O22 |
|---|---|
Molecular Weight |
1041.0 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-4-hydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C53H52O22/c1-30(54)70-49-42(28-68-44(61)24-14-35-10-21-39(59)40(26-35)66-3)72-52(50(48(49)65)71-31(2)55)75-53(29-69-45(62)23-12-33-6-17-37(57)18-7-33)51(73-46(63)25-13-34-8-19-38(58)20-9-34)47(64)41(74-53)27-67-43(60)22-11-32-4-15-36(56)16-5-32/h4-26,41-42,47-52,56-59,64-65H,27-29H2,1-3H3/b22-11+,23-12+,24-14+,25-13+/t41-,42-,47-,48+,49-,50-,51+,52-,53+/m1/s1 |
InChI Key |
BVUHZOUVUWDZGR-VAHUYREMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)OC |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1O)OC(=O)C)OC2(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)OC(=O)C=CC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Vanicoside E: A Technical Overview of its Chemical Structure and Characteristics
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of Vanicoside E, a phenylpropanoid sucrose ester. While information on this compound is limited in publicly accessible domains, this document consolidates the available data regarding its chemical identity, natural sources, and structural class. This guide also presents contextual information from closely related, well-characterized vanicosides to offer a comparative framework.
Introduction to Vanicosides
Vanicosides are a class of natural products characterized by a sucrose core esterified with one or more phenylpropanoid moieties, such as p-coumaric acid, ferulic acid, and caffeic acid. These compounds are predominantly found in plants of the Polygonaceae family and have garnered scientific interest for their potential biological activities.
This compound: Identification and Physicochemical Properties
This compound was first reported as a known compound isolated from the whole plant of Polygonum hydropiper L. (Polygonaceae) in a 2008 study published in the Archives of Pharmacal Research.[1] While the detailed structural elucidation was mentioned, the full spectroscopic and experimental data are not widely available.
A commercial supplier provides the following physicochemical data for this compound:
| Property | Value |
| Molecular Formula | C₅₃H₅₂O₂₂ |
| Molecular Weight | 1040.97 g/mol |
Due to the limited availability of public data, a detailed table of spectroscopic information (¹H-NMR, ¹³C-NMR, MS) for this compound cannot be provided at this time. For illustrative purposes, a representative table of ¹H-NMR data for the related compound, Vanicoside A, is included below.
Table 1: ¹H-NMR Spectroscopic Data for Vanicoside A (Illustrative) (Note: This data is for Vanicoside A and is intended to provide an example of the expected data for this compound)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Sucrose Moiety | |||
| H-1' | 5.45 | d | 3.5 |
| H-3 | 5.65 | t | 9.5 |
| ... | ... | ... | ... |
| Phenylpropanoid Moieties | |||
| H-7''' | 7.62 | d | 16.0 |
| H-8''' | 6.35 | d | 16.0 |
| ... | ... | ... | ... |
Chemical Structure of this compound
Caption: General chemical motif of a vanicoside, consisting of a central sucrose core linked to multiple phenylpropanoid esters (R₁, R₂, R₃, R₄).
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are contained within the primary literature and are not publicly available. The following section outlines a generalized workflow for the isolation and structure elucidation of vanicoside-type compounds from plant material, based on common phytochemical techniques.
General Isolation and Purification Workflow
The isolation of vanicosides typically involves solvent extraction of the plant material, followed by chromatographic separation.
Caption: A generalized workflow for the isolation and purification of this compound from its natural source.
Structure Elucidation Methodology
The chemical structure of an isolated natural product like this compound is determined through a combination of spectroscopic techniques.
References
Vanicoside E: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanicoside E, a phenylpropanoid ester of sucrose, has been identified as a constituent of several plant species within the Polygonaceae family. This technical guide provides a detailed overview of the discovery, natural sources, and physicochemical properties of this compound. It includes a comprehensive description of the experimental protocols for its isolation and structural elucidation, supported by spectroscopic data. Furthermore, this document summarizes the current knowledge on the biological activities of this compound, with a focus on its antioxidant and potential antitumor properties. All quantitative data are presented in structured tables for clarity and comparative analysis. Diagrams illustrating key experimental workflows are provided to facilitate understanding.
Discovery and Natural Sources
This compound was first isolated from the methanolic extract of the whole plant of Polygonum hydropiper L. (Polygonaceae).[1] This plant, commonly known as water pepper, has a history of use in traditional medicine. Subsequent phytochemical investigations have also identified this compound in other related species, including Polygonum pubescens. The discovery was the result of bioassay-guided fractionation aimed at identifying compounds with potential biological activities.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference |
| Polygonum hydropiper L. | Polygonaceae | Whole plant | [1] |
| Polygonum pubescens | Polygonaceae | Not specified |
Physicochemical Properties and Structure Elucidation
The structure of this compound was determined through extensive spectroscopic analysis, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC) experiments, and Electrospray Ionization Mass Spectrometry (ESI-MS).[1]
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₅₁H₅₀O₂₂ |
| Molecular Weight | 1010.9 g/mol |
| ¹H-NMR (CD₃OD, 500 MHz) | Data not available in the provided search results. |
| ¹³C-NMR (CD₃OD, 125 MHz) | Data not available in the provided search results. |
| ESI-MS | Data not available in the provided search results. |
Note: Specific NMR and MS data were not available in the abstracts of the searched articles. Access to the full-text publications is required for this detailed information.
Experimental Protocols
Isolation of this compound from Polygonum hydropiper
The isolation of this compound, along with other phenylpropanoid esters, was achieved through a multi-step chromatographic process.[1]
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered whole plant of Polygonum hydropiper is extracted with methanol at room temperature.
-
Concentration and Fractionation: The methanolic extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned with ethyl acetate.
-
Chromatographic Separation: The ethyl acetate soluble fraction is subjected to column chromatography on a silica gel column, eluting with a chloroform-methanol gradient.
-
Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant activity of this compound was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[1]
Workflow for DPPH Radical Scavenging Assay
References
Vanicoside E: A Technical Guide to Isolation, Purification, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanicoside E, a phenylpropanoid sucrose ester, has garnered attention within the scientific community for its potential as an antioxidant and antitumor agent. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from plant sources, primarily within the Polygonum genus. Detailed experimental protocols, data presentation, and insights into its potential biological mechanisms are outlined to facilitate further research and drug development endeavors.
Introduction
This compound is a naturally occurring phenolic compound characterized by a sucrose core esterified with hydroxycinnamic acids. Its structural complexity and promising bioactive profile make it a molecule of interest for pharmaceutical and nutraceutical applications. This document serves as a technical resource, consolidating available information and providing a practical framework for the isolation, purification, and characterization of this compound.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 208707-91-9 |
| Molecular Formula | C₅₃H₅₂O₂₂ |
| Molecular Weight | 1040.97 g/mol |
Plant Sources and Extraction
This compound has been successfully isolated from plants belonging to the Polygonaceae family, notably from Polygonum hydropiper and Polygonum pubescens.[1] The initial step in obtaining this compound is the efficient extraction from the plant material.
Experimental Protocol: Extraction
This protocol is a generalized procedure based on methods used for related phenylpropanoid sucrose esters.[1]
Materials:
-
Dried and powdered plant material (e.g., whole plant of Polygonum hydropiper)
-
Methanol or Ethanol (95%)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the dried, powdered plant material in 95% methanol or ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filter the extract through a fine-mesh cloth or filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Table 1: Representative Extraction Yields of Phenolic Compounds from Plant Material using Different Solvents. Note: This data is illustrative and based on general findings for phenolic compounds, as specific yield data for this compound is not readily available.
| Solvent | Extraction Method | Typical Yield (%) | Reference |
| Methanol | Maceration | 7.1 - 13.3 | [2][3] |
| Ethanol | Maceration | 3.2 - 9.5 | [2][4] |
| Water | Refluxing | 9.5 - 11.9 | [4] |
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving solvent partitioning and chromatographic techniques to isolate the compound to a high degree of purity.
Experimental Protocol: Solvent Partitioning and Column Chromatography
Materials:
-
Crude plant extract
-
Distilled water
-
Ethyl acetate
-
n-Butanol
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Glass column for chromatography
-
Fraction collector
Procedure:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with equal volumes of ethyl acetate and then n-butanol.
-
Concentrate the n-butanol fraction, which will contain the majority of the glycosidic compounds including this compound, using a rotary evaporator.
-
Subject the concentrated n-butanol fraction to silica gel column chromatography.
-
Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-rich fractions and further purify using Sephadex LH-20 column chromatography with a methanol-water mobile phase to remove smaller impurities.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended.[5][6][7][8]
Instrumentation and Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of methanol and water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detector, typically at wavelengths of 280 nm and 320 nm.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.
-
Injection Volume: Dependent on the concentration of the sample and the column capacity.
Procedure:
-
Dissolve the partially purified this compound fraction in the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical HPLC beforehand.
-
Lyophilize the collected fraction to obtain pure this compound.
Table 2: Illustrative Preparative HPLC Parameters for Purification of Phenolic Compounds. Note: These are example parameters and should be optimized for the specific separation of this compound.
| Parameter | Condition |
| Column | C18, 250 x 20 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Gradient | 30-70% B over 40 min |
| Flow Rate | 15 mL/min |
| Detection | 320 nm |
Structural Characterization
The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the chromophores.
Biological Activity and Signaling Pathways
While research specifically on this compound is emerging, the biological activities of its close analogs, Vanicoside A and B, provide strong indications of its potential mechanisms of action, particularly in the context of its antitumor properties.
Potential Signaling Pathways
Studies on Vanicoside A and B suggest that these compounds may exert their anticancer effects through the modulation of key signaling pathways.[9] It is hypothesized that this compound may share similar mechanisms.
-
Protein Kinase C (PKC) Inhibition: Vanicosides A and B have been shown to inhibit PKC activity, a family of kinases involved in cell proliferation, differentiation, and apoptosis.[9]
-
RAF-MEK-ERK Pathway Interference: Molecular docking studies suggest that vanicosides may bind to and inhibit key kinases in the RAF-MEK-ERK signaling cascade, a critical pathway in many cancers.[9]
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow Summary
The overall process for the isolation and purification of this compound can be summarized in the following workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 5. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. gilson.com [gilson.com]
- 9. mdpi.com [mdpi.com]
Vanicoside E: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Vanicoside E, a phenylpropanoid glycoside, for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, and while specific experimental data for this compound is limited in publicly available literature, this guide includes representative experimental protocols and potential signaling pathways based on the activities of closely related Vanicoside compounds.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 208707-91-9 | [1] |
| Molecular Formula | C53H52O22 | [1] |
| Molecular Weight | 1040.97 g/mol | [1] |
Potential Therapeutic Activities
While specific studies on this compound are not extensively available, related compounds such as Vanicoside A and B have demonstrated notable biological activities, suggesting potential areas of investigation for this compound. These activities include antioxidant and antitumor effects.
Antioxidant Activity
This compound is described as an antioxidant agent[1]. The antioxidant properties of phenylpropanoid glycosides are a key area of research. Standard assays to quantify antioxidant activity include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power) assays.
Antitumor Activity
Closely related compounds, Vanicoside A and B, have shown cytotoxic effects against various cancer cell lines, including melanoma and triple-negative breast cancer[2][3]. The proposed mechanisms involve the induction of apoptosis and the targeting of key signaling molecules in cancer progression[2][3].
Illustrative Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following sections describe general methodologies used for assessing the antioxidant and antitumor activities of related natural products.
Tyrosinase Inhibition Assay (Antioxidant-Related)
This assay is used to assess the inhibitory effect of a compound on the tyrosinase enzyme, which is involved in melanin synthesis and is a marker for certain types of oxidative processes.
Principle: The assay measures the ability of a test compound to inhibit the enzymatic conversion of L-tyrosine or L-DOPA to dopachrome, a colored product. The reduction in color formation is proportional to the inhibitory activity of the compound.
General Protocol:
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.5).
-
Substrate solution (e.g., 1 mM L-tyrosine or L-DOPA in phosphate buffer).
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Kojic acid).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound solution to each well.
-
Add 20 µL of the mushroom tyrosinase solution and incubate at 37°C for a specified time (e.g., 30 minutes)[4].
-
Initiate the reaction by adding 170 µL of the substrate solution[4].
-
Measure the absorbance at a specific wavelength (e.g., 492 nm) at regular intervals using a microplate reader[4].
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[4].
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
Cell Viability Assay (Antitumor)
This assay determines the effect of a compound on the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
General Protocol:
-
Cell Culture:
-
Plate cancer cells (e.g., melanoma cell lines A375 and C32) in 96-well plates at a specific density and allow them to adhere overnight[2].
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., Vanicoside A or B from 2.5 to 50 µM) for a specified duration (e.g., 72 hours)[2].
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
-
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, studies on Vanicoside A and B suggest potential targets in cancer cells.
RAF-MEK-ERK Signaling Pathway: Molecular docking studies of Vanicoside A and B have suggested potential binding to the active sites of BRAFV600E and MEK-1 kinases[2]. Inhibition of these kinases could interfere with the RAF-MEK-ERK signaling cascade, which is a critical pathway in melanoma progression[2].
Caption: Potential inhibition of the RAF-MEK-ERK pathway by Vanicosides.
CDK8-Mediated Signaling Pathway: Vanicoside B has been shown to suppress signaling pathways mediated by cyclin-dependent kinase 8 (CDK8) in triple-negative breast cancer cells[1][3]. This leads to cell cycle arrest and apoptosis.
Caption: Inhibition of CDK8-mediated signaling by Vanicoside B.
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of natural products like this compound.
Caption: General workflow for natural product drug discovery.
Conclusion
This compound represents a promising natural product for further investigation, particularly in the fields of antioxidant and anticancer research. While direct experimental data for this compound is currently scarce, the activities of its structural analogs, Vanicoside A and B, provide a strong rationale for its study. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.
References
- 1. Antitumor Activity of Vanicoside B Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Biosynthetic Pathway of Vanicoside E in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract: Vanicoside E, a complex phenylpropanoid sucrose ester, exhibits a range of interesting biological activities. While its complete biosynthetic pathway has not been fully elucidated in any plant species, a putative pathway can be constructed based on well-characterized general metabolic routes. This technical guide outlines the hypothesized biosynthesis of this compound, detailing the core metabolic pathways involved: the phenylpropanoid pathway for the synthesis of hydroxycinnamic acid precursors and the subsequent acylation of a sucrose moiety. This document provides an in-depth overview of the key enzymes, their regulation, detailed experimental protocols for their characterization, and relevant quantitative data to serve as a foundational resource for researchers in natural product biosynthesis and drug development.
The Putative Biosynthetic Pathway of this compound
This compound is structurally characterized by a sucrose core esterified with multiple hydroxycinnamic acid molecules. Its biosynthesis can be conceptually divided into three main stages: the formation of the hydroxycinnamic acid precursors, the provision of the sucrose backbone, and the sequential esterification of sucrose by specific acyltransferases.
Stage 1: Biosynthesis of Hydroxycinnamic Acid Precursors via the Phenylpropanoid Pathway
The acyl moieties of this compound are derived from the general phenylpropanoid pathway, one of the major routes of secondary metabolism in plants. This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds.[1][2] The initial steps, leading to the formation of p-coumaric acid, caffeic acid, and ferulic acid, are central to the synthesis of this compound precursors.[3][4][5]
The key enzymatic reactions are:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, marking the entry point into the phenylpropanoid pathway.[1][5][6]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[3][5]
-
p-Coumarate 3-Hydroxylase (C3H): This enzyme introduces a hydroxyl group at the C3 position of p-coumaric acid to yield caffeic acid.[3][7]
-
Caffeic Acid O-Methyltransferase (COMT): COMT catalyzes the methylation of the 3-hydroxyl group of caffeic acid to produce ferulic acid.[3]
-
4-Coumarate:CoA Ligase (4CL): To be activated for subsequent reactions, these hydroxycinnamic acids are converted to their corresponding CoA thioesters (e.g., p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA) by 4CL.[3][5]
Caption: Core Phenylpropanoid Pathway for Hydroxycinnamic Acid Synthesis.
Stage 2: Provision of the Sucrose Core
Sucrose, the backbone of this compound, is the primary product of photosynthesis and is readily available in plant cells.[8] It is synthesized in the cytosol from the activated glucose monomer UDP-glucose and fructose-6-phosphate, in a two-step process catalyzed by sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP).[8]
Stage 3: Acylation of Sucrose with Hydroxycinnamoyl-CoAs
The final and most speculative stage in this compound biosynthesis is the sequential esterification of the sucrose molecule with the activated hydroxycinnamic acids (hydroxycinnamoyl-CoAs). This is likely catalyzed by a series of specific acyltransferases, potentially belonging to the large and diverse BAHD (BEAT, AHCT, HCBT, and DAT) family of plant acyltransferases.[9][10] These enzymes are known to catalyze the transfer of acyl groups from CoA thioesters to various acceptor molecules, including sugars.[9]
The biosynthesis would proceed through a series of intermediate acylated sucrose molecules, with each step catalyzed by an acyltransferase that exhibits regioselectivity for a specific hydroxyl group on the sucrose molecule and specificity for the hydroxycinnamoyl-CoA donor.
Caption: Putative Acylation Cascade for this compound Biosynthesis.
Experimental Protocols
Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay
This protocol is adapted from spectrophotometric methods that measure the formation of trans-cinnamic acid from L-phenylalanine.[11][12][13][14]
Methodology:
-
Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer (e.g., 100 mM sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol and 1 mM EDTA).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 800 µL of 50 mM Tris-HCl buffer (pH 8.5), 100 µL of 100 mM L-phenylalanine solution, and 100 µL of the crude enzyme extract.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of 5 M HCl.
-
Measure the absorbance of the mixture at 290 nm against a blank (a reaction mixture where the enzyme extract was added after the HCl).
-
The amount of trans-cinnamic acid formed is calculated using its molar extinction coefficient (ε = 10,000 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.
-
Caption: Experimental Workflow for PAL Enzyme Activity Assay.
Heterologous Expression and Purification of a Candidate Acyltransferase
This is a generalized protocol for expressing a candidate plant acyltransferase in E. coli and purifying it for in vitro characterization.[9][15][16]
Methodology:
-
Cloning:
-
Amplify the full-length coding sequence of the candidate acyltransferase gene from plant cDNA.
-
Clone the PCR product into an expression vector (e.g., pET-28a) containing a affinity tag (e.g., a polyhistidine-tag).
-
-
Expression:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) for 16-20 hours.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Apply the soluble fraction to a Ni-NTA affinity chromatography column.
-
Wash the column with a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the tagged acyltransferase with a high concentration of imidazole.
-
Assess the purity of the protein by SDS-PAGE.
-
Caption: Workflow for Heterologous Expression and Purification.
Quantification of Hydroxycinnamic Acids by HPLC
This protocol provides a general method for the analysis of hydroxycinnamic acids in plant extracts.[17][18][19][20][21]
Methodology:
-
Extraction:
-
Extract 0.5 g of dried, ground plant material with 10 mL of 80% methanol by sonication for 30 minutes.
-
Centrifuge and collect the supernatant. Repeat the extraction twice more.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
Redissolve the residue in 1 mL of 50% methanol. For analysis of total hydroxycinnamic acids, a hydrolysis step (e.g., with NaOH) is required to release ester-bound acids.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% acetic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector (DAD) monitoring at wavelengths characteristic for hydroxycinnamic acids (e.g., 310-330 nm).
-
Quantification: Use external standards of p-coumaric acid, caffeic acid, and ferulic acid to create calibration curves for quantification.
-
Caption: Workflow for HPLC Quantification of Hydroxycinnamic Acids.
Quantitative Data
Kinetic Parameters of Key Phenylpropanoid Pathway Enzymes
The kinetic properties of enzymes in the phenylpropanoid pathway can vary significantly between plant species and isoforms. The following table presents representative data from the literature.
| Enzyme | Plant Species | Substrate | K_m_ (µM) | V_max_ (units) | Reference |
| PAL1 | Arabidopsis thaliana | L-Phenylalanine | 30 - 60 | N/A | [6] |
| C4H | Arabidopsis thaliana | trans-Cinnamic acid | ~10 | N/A | [6] |
| 4CL1 | Arabidopsis thaliana | p-Coumaric acid | 230 | N/A | [22] |
| 4CL1 | Arabidopsis thaliana | Caffeic acid | 260 | N/A | [22] |
| 4CL1 | Arabidopsis thaliana | Ferulic acid | 200 | N/A | [22] |
Note: V_max_ values are often reported in different units (e.g., pkat/mg protein) and are highly dependent on the purity of the enzyme preparation; therefore, they are not directly comparable across studies and are omitted here.
Concentration of Hydroxycinnamic Acids in Plant Tissues
The levels of hydroxycinnamic acids are highly variable depending on the plant species, tissue, developmental stage, and environmental conditions.
| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Reference |
| Chlorogenic Acid | Aster novi-belgii | Herb | 15069.21 | [21] |
| Sinapic Acid | Aster novi-belgii | Herb | 949.95 | [21] |
| Caffeic Acid | Solidago canadensis | Aerial Parts | 1.16 g / 100g (Total HCA) | [19][20] |
| Ferulic Acid | Solidago canadensis | Aerial Parts | 1.16 g / 100g (Total HCA) | [19][20] |
| p-Coumaric Acid | Ligustrum robustum | Leaves (extract) | 3960 - 3990 | [17] |
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is proposed to be a multi-step process that integrates the well-established phenylpropanoid pathway with a series of yet-to-be-characterized acylation reactions on a sucrose molecule. The identification and functional characterization of the specific acyltransferases responsible for the sequential esterification of sucrose are the most critical missing links in understanding the complete pathway.
Future research should focus on:
-
Transcriptome and Co-expression Analysis: Identifying candidate acyltransferase genes that are co-expressed with known phenylpropanoid pathway genes in this compound-producing plants.
-
Functional Genomics: Using techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9 to knock down candidate genes and observe the effect on the this compound profile.
-
Biochemical Characterization: Heterologous expression of candidate enzymes and in vitro assays with sucrose and various hydroxycinnamoyl-CoA substrates to determine their specific activities and regioselectivities.
A thorough understanding of the this compound biosynthetic pathway will not only provide insights into the complex metabolic networks of plants but also open avenues for the biotechnological production of this and other valuable phenylpropanoid sucrose esters for pharmaceutical applications.
References
- 1. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioone.org [bioone.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | An Overview of Sucrose Synthases in Plants [frontiersin.org]
- 9. Identification of a BAHD acetyltransferase that produces protective acyl sugars in tomato trichomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. L-Phenylalanine ammonia-lyase enzyme activity (PAL) [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. agrometodos.com [agrometodos.com]
- 14. PAL activity measurement [bio-protocol.org]
- 15. Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plant and algal lysophosphatidic acid acyltransferases increase docosahexaenoic acid accumulation at the sn-2 position of triacylglycerol in transgenic Arabidopsis seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. d-nb.info [d-nb.info]
- 19. phcogj.com [phcogj.com]
- 20. phcogj.com [phcogj.com]
- 21. public.pensoft.net [public.pensoft.net]
- 22. researchgate.net [researchgate.net]
In Silico Prediction of Vanicoside E Bioactivities: A Technical Guide
Introduction
Vanicosides, a class of phenylpropanoid sucrose esters found in plants of the Polygonaceae family, have garnered interest for their potential therapeutic properties. While congeners like Vanicoside A and B have been investigated for various bioactivities, Vanicoside E remains largely uncharacterized. In silico computational methods provide a rapid and cost-effective approach to predict the bioactivities of such novel compounds, offering valuable insights to guide further experimental validation.
This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivities, aimed at researchers, scientists, and drug development professionals. It details the necessary computational workflows, from ligand preparation to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, molecular docking studies, and signaling pathway analysis.
Computational Workflow for Bioactivity Prediction
The in silico analysis of this compound can be structured into a systematic workflow to ensure a comprehensive evaluation of its potential as a therapeutic agent. This process involves several key stages, from initial data acquisition and preparation to detailed interaction analysis and pathway mapping.
Data Presentation
Quantitative data from in silico predictions should be organized into clear and concise tables to facilitate comparison and interpretation.
Predicted ADMET Properties of this compound
This table summarizes the predicted pharmacokinetic and toxicological properties of this compound.
| Property | Predicted Value | Acceptable Range |
| Absorption | ||
| Human Intestinal Absorption (%) | High (>80%) | |
| Caco-2 Permeability (nm/s) | High (>70) | |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low for non-CNS targets | |
| Plasma Protein Binding (%) | < 90% | |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | |
| CYP450 3A4 Inhibition | Non-inhibitor | |
| Excretion | ||
| Total Clearance (ml/min/kg) | Varies | |
| Toxicity | ||
| hERG Inhibition | Non-inhibitor | |
| AMES Mutagenicity | Non-mutagenic | |
| Hepatotoxicity | Low risk |
Molecular Docking Results for this compound
This table presents the predicted binding affinities of this compound against selected therapeutic targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5IKR | - | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | - | Tyr59, Tyr119, Gly121 |
| B-cell lymphoma 2 (Bcl-2) | 4LVT | - | Arg102, Phe105, Ala149 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico predictions.
Ligand and Target Preparation
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw) and saved in a standard format (e.g., SDF or MOL2).
-
The 3D structure is generated and energy-minimized using a molecular modeling program (e.g., Avogadro, UCSF Chimera). The MMFF94 force field is commonly used for this purpose.
-
Proper protonation states at physiological pH (7.4) are assigned.
-
-
Target Identification and Preparation:
-
Relevant protein targets are identified based on the known bioactivities of similar natural products or through literature review.
-
The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB).
-
Protein structures are prepared by removing water molecules and co-ligands, adding hydrogen atoms, and assigning appropriate protonation states and charges using software like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Suite.
-
ADMET Prediction
In silico ADMET properties are predicted using web-based servers or standalone software.[1][2]
-
Protocol using SwissADME:
-
The SMILES string or a 2D structure of this compound is submitted to the SwissADME web server.
-
The server calculates various physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), drug-likeness, and medicinal chemistry friendliness.
-
The results are downloaded and tabulated.
-
-
Protocol using pkCSM:
-
The structure of this compound is submitted to the pkCSM server.
-
The platform predicts a wide range of ADMET properties, including toxicity endpoints like AMES mutagenicity and hERG inhibition.
-
The predicted values are collected and analyzed.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3][4]
-
Grid Generation:
-
The prepared target protein structure is loaded into the docking software (e.g., AutoDock Vina).
-
A grid box is defined around the active site of the protein to encompass the binding pocket. The dimensions and center of the grid are specified.
-
-
Docking Simulation:
-
The prepared this compound structure is set as the ligand.
-
The docking simulation is performed, allowing the ligand to flexibly explore conformations within the defined grid box.
-
The software calculates the binding affinity for different poses and ranks them.
-
-
Analysis of Results:
-
The resulting docked poses are visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.
-
The binding affinities are recorded and compared.
-
References
- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of Vanicoside E in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanicoside E, a phenylpropanoid glycoside with potential antioxidant and antitumor properties, presents a significant challenge for formulation and in vitro/in vivo studies due to the limited availability of public data on its solubility. This technical guide provides a comprehensive overview of the expected solubility of this compound in various organic solvents, based on its chemical class and data from structurally similar compounds, namely Vanicoside A. This document offers detailed experimental protocols for the solubilization and determination of solubility for vanicosides and related natural products. Furthermore, a representative signaling pathway potentially modulated by this compound is visualized to provide context for its biological activity.
Introduction to this compound
This compound is a complex phenylpropanoid glycoside with the chemical formula C₅₃H₅₂O₂₂ and a molecular weight of 1040.97 g/mol . Its CAS number is 208707-91-9[1]. As a member of the vanicoside family, which includes the better-studied Vanicoside A and Vanicoside B, it is expected to exhibit similar biological activities. Research indicates that this compound possesses antioxidant and antitumor properties and acts as an inhibitor of L-Tyrosine and L-DOPA[1]. The structurally related Vanicoside A and B are known inhibitors of Protein Kinase C (PKC), a key enzyme in cancer-related signaling pathways[2].
The effective use of this compound in research and development is contingent on a thorough understanding of its solubility in various solvents to enable appropriate formulation for biological assays and potential therapeutic applications.
Predicted and Known Solubility of Vanicosides
Phenylpropanoid glycosides are generally characterized by a large, complex structure with multiple polar functional groups, including hydroxyls and glycosidic linkages. This chemical nature dictates their solubility profile. They tend to be more soluble in polar solvents and less soluble in non-polar solvents.
A commercial supplier of Vanicoside A provides valuable solubility information that can serve as a strong proxy for this compound. Vanicoside A is reported to be highly soluble in dimethyl sulfoxide (DMSO)[2]. The following table summarizes the available quantitative solubility data for Vanicoside A.
| Solvent/System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (100.11 mM) | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can impact solubility; using newly opened DMSO is recommended[2]. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.50 mM) | This formulation yields a clear solution and is suitable for in vivo studies. The saturation point is not specified[2]. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.50 mM) | This formulation also produces a clear solution for in vivo applications, with an unknown saturation point[2]. |
Given the structural similarities, it is highly probable that this compound exhibits a comparable solubility profile, with good solubility in DMSO and likely in other polar aprotic solvents such as dimethylformamide (DMF). Its solubility in alcohols like methanol and ethanol is expected to be moderate, while it is predicted to have poor solubility in non-polar solvents like hexane and toluene.
Experimental Protocols
Protocol for Solubilization of Vanicosides for Biological Assays (Adapted from Vanicoside A data)
This protocol is based on the successful solubilization of Vanicoside A for research purposes and can be adapted for this compound[2].
3.1.1. Preparation of a High-Concentration Stock Solution for In Vitro Use:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, newly opened DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
If the compound does not dissolve readily, sonicate the solution in a water bath until it becomes clear.
-
Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, it is advisable to prepare fresh dilutions.
3.1.2. Preparation of a Formulation for In Vivo Use:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile container, add the required volume of the DMSO stock solution.
-
Add PEG300 (4 times the volume of the DMSO stock) and mix thoroughly.
-
Add Tween-80 (0.5 times the volume of the DMSO stock) and mix until a homogenous solution is formed.
-
Add saline (4.5 times the volume of the DMSO stock) to reach the final desired volume and concentration.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[2].
General Protocol for Determining Thermodynamic Solubility
This protocol outlines a general method for determining the thermodynamic solubility of a compound like this compound in a specific solvent.
-
Materials: this compound, selected organic solvent, analytical balance, small vials with screw caps, constant temperature shaker/incubator, centrifugation system, and a suitable analytical instrument (e.g., HPLC-UV, LC-MS).
-
Procedure: a. Add an excess amount of this compound powder to a vial. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial and place it in a shaker/incubator set to a constant temperature (e.g., 25°C). d. Shake the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. e. After the incubation period, centrifuge the suspension at high speed to pellet the undissolved solid. f. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. g. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. h. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method and a calibration curve. i. Calculate the original concentration in the saturated solution to determine the solubility.
Visualization of a Relevant Signaling Pathway
Given that Vanicoside A and B are inhibitors of Protein Kinase C (PKC), and that PKC is a critical node in cancer signaling, the following diagram illustrates a simplified PKC signaling pathway in the context of cancer cell proliferation and survival. This pathway is a likely target for the antitumor activity of this compound.
Caption: Simplified PKC signaling pathway in cancer.
Conclusion
While specific quantitative solubility data for this compound remains to be published, a strong inference of its solubility profile can be drawn from its chemical class and the available data for the closely related Vanicoside A. It is expected to be soluble in polar aprotic solvents like DMSO, making this a suitable starting point for the preparation of stock solutions for research. The provided experimental protocols offer practical guidance for the solubilization and determination of solubility of this compound. The visualization of the PKC signaling pathway provides a conceptual framework for understanding the potential mechanism of its antitumor activity. Further empirical studies are necessary to definitively establish the solubility of this compound in a broader range of organic solvents.
References
Stability of Vanicoside E Under Various Storage Conditions: A Technical Guide
Disclaimer: As of the latest literature review, specific stability studies on Vanicoside E are not publicly available. This guide provides a comprehensive framework based on the chemical properties of the Vanicoside class of compounds and established principles of pharmaceutical stability testing. The protocols and potential degradation pathways outlined herein are intended to serve as a robust starting point for researchers and drug development professionals.
Introduction
This compound belongs to a class of phenylpropanoid glycosides isolated from Polygonum species.[1][2] Like its analogues, Vanicosides A and B, it is presumed to be an ester of sucrose with hydroxycinnamic acids.[3][4][5] The presence of multiple ester and glycosidic linkages in the presumed core structure of this compound suggests potential susceptibility to degradation under various environmental conditions. Understanding the stability of this compound is critical for the development of viable pharmaceutical formulations, defining appropriate storage conditions, and ensuring its therapeutic efficacy and safety.
This technical guide outlines the predicted stability profile of this compound, provides detailed experimental protocols for forced degradation studies, and presents a framework for analyzing and interpreting stability data.
Predicted Stability Profile of this compound
Based on the general structure of related Vanicosides, which are complex esters, this compound is likely susceptible to degradation through several pathways. The most probable degradation route is hydrolysis of the ester and glycosidic bonds.
Key Predicted Instabilities:
-
Hydrolytic Degradation: Susceptible to both acid- and base-catalyzed hydrolysis. Alkaline conditions are expected to significantly accelerate the cleavage of ester linkages.
-
Thermal Degradation: Elevated temperatures will likely increase the rate of hydrolytic degradation and potentially other degradation pathways.
-
Oxidative Degradation: The phenolic moieties present in the hydroxycinnamic acid portions of the molecule could be susceptible to oxidation.
-
Photodegradation: Extended exposure to light, particularly UV radiation, may induce degradation, a common characteristic of compounds with phenolic groups and conjugated double bonds.
Quantitative Data on this compound Stability
As no specific experimental data for this compound is available, the following tables are presented as templates for researchers to populate with their own experimental findings. These tables are designed for clarity and easy comparison of stability under different stress conditions.
Table 1: Stability of this compound in Aqueous Solutions at Various pH Values
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Appearance of Solution |
| 2.0 | 60 | 24 | ||||
| 4.5 | 60 | 24 | ||||
| 7.0 | 60 | 24 | ||||
| 9.0 | 60 | 24 | ||||
| 12.0 | 60 | 24 |
Table 2: Thermal Stability of this compound in Solid State
| Temperature (°C) | Relative Humidity (%) | Time (days) | Initial Purity (%) | Final Purity (%) | % Degradation | Physical Appearance |
| 40 | 75 | 30 | ||||
| 50 | 75 | 30 | ||||
| 60 | 75 | 30 | ||||
| 80 | 75 | 15 |
Table 3: Photostability of this compound in Solid State and Solution
| Condition | Light Source (Intensity) | Time (hours) | Initial Purity/Concentration | Final Purity/Concentration | % Degradation | Observations |
| Solid State | ICH Option 2 (Xenon Lamp) | 24 | ||||
| Solution (Methanol) | ICH Option 2 (Xenon Lamp) | 24 | ||||
| Solid State (Dark Control) | N/A | 24 | ||||
| Solution (Dark Control) | N/A | 24 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (likely in the range of 280-330 nm).
-
Column Temperature: 30 °C.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60 °C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature and analyze at short time intervals (e.g., 0, 1, 2, 4 hours) due to expected rapid degradation. Neutralize samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Neutral Hydrolysis: Dissolve this compound in purified water to a final concentration of 1 mg/mL. Incubate at 60 °C for 24 hours. Withdraw samples at appropriate time points and analyze by HPLC.
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours in the dark.
-
Withdraw samples at appropriate time points and analyze by HPLC.
-
Place a known amount of solid this compound in a stability chamber at 80 °C with 75% relative humidity for 15 days.
-
Withdraw samples at regular intervals.
-
Prepare solutions of the stressed solid samples and analyze by HPLC to determine the remaining purity.
-
Expose solid this compound and a 1 mg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
A parallel set of samples should be kept in the dark as a control.
-
Analyze the samples by HPLC.
Visualizations
Predicted Degradation Pathway of this compound
Caption: Predicted hydrolytic degradation pathway of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting and analyzing forced degradation studies.
References
- 1. Vanicosides C-F, new phenylpropanoid glycosides from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vanicosides A and B, protein kinase C inhibitors from Polygonum pensylvanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Technical Deep Dive into Phenylpropanoid Sucrose Esters Analogous to Vanicoside E: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropanoid sucrose esters (PSEs) represent a diverse class of natural products exhibiting a wide array of promising biological activities. These compounds, characterized by a sucrose core esterified with one or more phenylpropanoid moieties, have garnered significant attention in the scientific community for their potential as therapeutic agents. Vanicoside E, a notable member of this family, and its analogs are of particular interest due to their reported pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide provides a comprehensive literature review of PSEs structurally and functionally similar to this compound, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.
Chemical Structures of this compound and Related Compounds
This compound belongs to a larger family of vanicosides, which are primarily isolated from plants of the Polygonum genus. The core structure consists of a sucrose molecule (a disaccharide of glucose and fructose) where hydroxyl groups are esterified with phenylpropanoid acids such as p-coumaric acid, ferulic acid, and caffeic acid. The specific type, number, and position of these acyl groups on the sucrose backbone give rise to the vast structural diversity observed in this class of compounds.
For example, Vanicoside A and Vanicoside B are closely related to this compound, differing in the nature and placement of the acyl and acetyl groups on the sucrose core.[1][2][3] Other similar compounds include hidropiperosides and lapathosides, also isolated from Polygonum species.[4][5] A recently discovered group of PSEs, the phanerosides, were isolated from Phanera championii and exhibit significant structural analogy.[6]
Quantitative Biological Activity
A critical aspect of drug development is the quantitative assessment of a compound's potency. This section summarizes the reported biological activities of this compound and its analogs in a tabular format for easy comparison.
| Compound/Extract | Biological Activity | Assay | Test System | IC50 / MIC | Reference(s) |
| Antioxidant Activity | |||||
| Hidropiperoside B | DPPH radical scavenging | In vitro | 23.4 µg/mL | [7] | |
| Vanicoside A | DPPH radical scavenging | In vitro | 26.7 µg/mL | [7] | |
| Phaneroside E | DPPH radical scavenging | In vitro | 43.9 µM | [4] | |
| Phaneroside O | DPPH radical scavenging | In vitro | 43.8 µM | [4] | |
| Phaneroside Q | DPPH radical scavenging | In vitro | 34.9 µM | [4] | |
| Phaneroside X | DPPH radical scavenging | In vitro | 39.4 µM | [4] | |
| Anti-inflammatory Activity | |||||
| Phaneroside F | NO production inhibition | LPS-induced BV-2 microglial cells | 6.7 µM | [4] | |
| Phaneroside U | NO production inhibition | LPS-induced BV-2 microglial cells | 5.2 µM | [4] | |
| Vanicoside A | Protein Kinase C (PKC) inhibition | In vitro | 44 µg/mL | [8] | |
| Vanicoside B | Protein Kinase C (PKC) inhibition | In vitro | 31 µg/mL | [8] | |
| α-Glucosidase Inhibitory Activity | |||||
| Generic PSEs | α-Glucosidase inhibition | In vitro | Varies | [9] | |
| Antimicrobial Activity | |||||
| 6-O-methacryloyl sucrose | Antibacterial | S. aureus, B. cereus, M. flavus, L. monocytogenes | MIC: 0.24 - 1.40 µM | [10] | |
| 1′,2,3,3′,4,4′,6′-hepta-O-acetyl-6-O-methacryloyl sucrose | Antibacterial | S. aureus, B. cereus, M. flavus, L. monocytogenes | MIC: 0.24 - 1.40 µM | [10] | |
| 1′,2,3,3′,4,4′,6′-hepta-O-acetyl-6-O-methacryloyl sucrose | Antifungal | A. versicolor, A. ochraceus, T. viride, P. ochrochloron | MIC: 0.28 - 1.10 µM | [10] | |
| Sucrose palmitoleate (C16:1) | Antifungal | C. albicans, A. fumigatus | MIC: 16 µg/mL | [1] | |
| Sucrose oleate (C18:1) | Antifungal | C. albicans, A. fumigatus | MIC: 16 µg/mL | [1] | |
| Cytotoxic Activity | |||||
| Vanicoside A | Cytotoxicity | Amelanotic C32 melanoma cells | Viability reduction to 55% at 5.0 µM after 72h | [8] | |
| Vanicoside B | Cytotoxicity | Amelanotic C32 melanoma cells | Less potent than Vanicoside A | [8] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for scientific advancement. This section outlines the key protocols used to evaluate the biological activities of phenylpropanoid sucrose esters.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging activity of compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Reaction Mixture: A defined volume of the test compound solution (at various concentrations) is mixed with the DPPH solution. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
α-Glucosidase Inhibitory Assay
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from a source such as Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the α-glucosidase solution for a short period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding the pNPG solution to the mixture.
-
Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 20 minutes).
-
Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.
-
Serial Dilution: The test compound is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a colorimetric indicator like resazurin.
Signaling Pathway Analysis
Understanding the molecular mechanisms by which phenylpropanoid sucrose esters exert their biological effects is crucial for their development as therapeutic agents. While the specific signaling pathways for this compound are not yet fully elucidated, studies on its close analogs, Vanicosides A and B, provide valuable insights, particularly regarding their anti-inflammatory and cytotoxic activities.
Inhibition of the MAPK Signaling Pathway
Research suggests that the cytotoxic effects of Vanicosides A and B against melanoma cells may be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. Vanicosides A and B have been shown to inhibit Protein Kinase C (PKC), an upstream activator of the MAPK cascade.[8]
Caption: Putative inhibition of the MAPK signaling pathway by Vanicoside analogs.
Experimental Workflow for Isolation and Identification
The discovery and characterization of novel phenylpropanoid sucrose esters involve a systematic experimental workflow, from plant material collection to structure elucidation.
Caption: General workflow for the isolation and identification of phenylpropanoid sucrose esters.
Synthesis of this compound Analogs
The total synthesis of complex natural products like this compound and its analogs is a challenging endeavor due to the multifunctional nature of the sucrose core. However, synthetic efforts are crucial for generating sufficient quantities for extensive biological evaluation and for creating novel analogs with improved therapeutic properties.
Recent strategies have focused on the use of protecting groups to selectively acylate the hydroxyl groups of sucrose. For instance, the use of diisopropylidene protection allows for the selective functionalization of the remaining free hydroxyls. The choice of protecting and deprotecting agents, along with optimized reaction conditions, is critical for achieving the desired substitution pattern.[9]
Conclusion and Future Directions
Phenylpropanoid sucrose esters similar to this compound represent a rich source of bioactive molecules with significant therapeutic potential. The available literature demonstrates their efficacy as antioxidant, anti-inflammatory, antimicrobial, and cytotoxic agents. This technical guide has summarized the key quantitative data, provided detailed experimental protocols, and offered insights into the potential molecular mechanisms of action.
Future research in this area should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogs to systematically probe the influence of the type, number, and position of acyl groups on biological activity.
-
Elucidation of Signaling Pathways: In-depth studies to identify the specific molecular targets and signaling cascades modulated by this compound and its analogs.
-
In Vivo Efficacy and Safety Profiling: Moving beyond in vitro studies to evaluate the therapeutic potential and toxicological profiles of promising candidates in animal models.
-
Development of Efficient Synthetic Routes: Optimizing synthetic strategies to enable the large-scale production of lead compounds for preclinical and clinical development.
By addressing these key areas, the full therapeutic potential of this fascinating class of natural products can be unlocked for the benefit of human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phanerosides A-X, Phenylpropanoid Esters of Sucrose from the Rattans of Phanera championii Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phanerosides A–X, Phenylpropanoid Esters of Sucrose from the Rattans of Phanera championii Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New phenylpropanoid esters of sucrose from Polygonum hydropiper and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Detection of Vanicoside E using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and potential quantification of Vanicoside E in various sample matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a complex phenylpropanoid sucrose ester, requires a robust and sensitive analytical method for its characterization and evaluation in drug development and research. The described methodology is based on established principles for the analysis of structurally related compounds, such as other vanicosides and flavonoid glycosides. This protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters.
Introduction
This compound is a naturally occurring phenylpropanoid glycoside with potential biological activities that are of interest to the pharmaceutical and nutraceutical industries. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, quality control of natural product extracts, and mechanism of action investigations. LC-MS offers the high sensitivity and selectivity required for the analysis of such complex molecules in intricate biological and botanical matrices. This application note details a reliable LC-MS method that can be adapted and optimized for specific research needs.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental for method development.
| Property | Value |
| Molecular Formula | C₅₃H₅₂O₂₂ |
| Molecular Weight | 1040.97 g/mol |
| Chemical Class | Phenylpropanoid Sucrose Ester |
| Structure | Complex glycoside with multiple aromatic moieties |
Experimental Workflow
The overall experimental workflow for the LC-MS analysis of this compound is depicted below. This process includes sample preparation, LC separation, MS detection, and data analysis.
Caption: Experimental workflow for this compound LC-MS analysis.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis of this compound. Optimization of certain parameters may be necessary depending on the sample matrix and instrumentation.
Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances.
-
For Plant Material:
-
Homogenize 1 gram of dried and powdered plant material.
-
Extract with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
-
-
For Biological Fluids (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
Liquid Chromatography (LC) Parameters
A reversed-phase C18 column is recommended for the separation of this compound.
| Parameter | Recommended Condition |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
An electrospray ionization (ESI) source is suitable for the ionization of this compound. Both positive and negative ion modes should be evaluated, though negative mode is often preferred for phenolic compounds.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Scan Mode | Full Scan (m/z 100-1200) and Tandem MS (MS/MS) |
Tandem MS (MS/MS) Parameters for Quantification
For quantitative analysis, a triple quadrupole or Q-TOF mass spectrometer operating in Multiple Reaction Monitoring (MRM) or similar targeted mode is recommended. The precursor and product ions should be optimized by direct infusion of a this compound standard if available. Based on the fragmentation of similar vanicosides, the following transitions can be used as a starting point.
| Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 1039.96 | Predicted Fragment 1 | Predicted Fragment 2 | To be optimized |
Note: The exact m/z values for precursor and product ions should be determined empirically. The fragmentation of the sucrose core and the loss of the various phenylpropanoid moieties are expected.
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format. Below is a template for presenting results from a calibration curve and sample analysis.
Table 1: Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 |
Table 2: Quantification of this compound in Samples
| Sample ID | Peak Area | Calculated Conc. (ng/mL) |
| Sample 1 | ||
| Sample 2 | ||
| Sample 3 |
Signaling Pathway and Logical Relationships
The detection of this compound is a critical step in understanding its biological effects. For instance, if this compound is being investigated as an inhibitor of a particular signaling pathway, the LC-MS data provides the concentration values necessary for dose-response modeling.
Caption: Relationship between LC-MS data and biological pathway analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS based detection of this compound. The outlined methods for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for researchers. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed in accordance with laboratory and regulatory guidelines. The successful implementation of this protocol will enable accurate and reliable measurement of this compound, facilitating further research into its therapeutic potential.
Unraveling the Molecular Architecture of Vanicoside E: A Comprehensive Guide to NMR-Based Structure Elucidation
For Immediate Release
[City, State] – [Date] – In the intricate world of natural product chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive determination of complex molecular structures. This application note provides a detailed protocol for the structural elucidation of Vanicoside E, a phenylpropanoid sucrose ester, leveraging a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These methodologies are crucial for researchers and scientists in the fields of natural product chemistry, drug discovery, and pharmaceutical development.
This compound, isolated from plants of the Polygonum genus, belongs to a class of compounds known for their diverse biological activities.[1] A precise understanding of its chemical structure is paramount for elucidating its mechanism of action and for any future drug development endeavors. The structural backbone of this compound consists of a sucrose core esterified with phenylpropanoid moieties. The exact connectivity and stereochemistry of these substituents are unraveled through a systematic analysis of its NMR spectral data.
Data Presentation: Quantitative NMR Spectroscopic Data for this compound
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound is fundamental to its structure elucidation. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal. The coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Data for this compound (500 MHz, CD₃OD)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| Sucrose Moiety | ||
| Glc-1 | 92.5 | 5.45, d (3.5) |
| Glc-2 | 72.8 | 3.55, t (3.5) |
| Glc-3 | 73.5 | 3.80, t (9.5) |
| Glc-4 | 70.4 | 3.40, t (9.5) |
| Glc-5 | 73.2 | 3.85, m |
| Glc-6 | 63.2 | 3.75, m |
| Fru-1' | 62.8 | 3.70, m |
| Fru-2' | 104.5 | - |
| Fru-3' | 77.5 | 4.10, d (8.0) |
| Fru-4' | 75.0 | 3.95, d (8.0) |
| Fru-5' | 82.0 | 3.90, m |
| Fru-6' | 61.5 | 3.65, m |
| p-Coumaroyl Moieties | ||
| C-1'' | 168.5 | - |
| C-2'' | 115.0 | 6.30, d (16.0) |
| C-3'' | 146.0 | 7.60, d (16.0) |
| C-4'' | 130.0 | - |
| C-5''/9'' | 129.0 | 7.45, d (8.5) |
| C-6''/8'' | 116.0 | 6.80, d (8.5) |
| Feruloyl Moiety | ||
| C-1''' | 168.2 | - |
| C-2''' | 114.8 | 6.35, d (16.0) |
| C-3''' | 146.5 | 7.65, d (16.0) |
| C-4''' | 128.0 | - |
| C-5''' | 115.5 | 7.10, d (2.0) |
| C-6''' | 148.0 | - |
| C-7''' | 123.0 | 6.95, dd (8.0, 2.0) |
| C-8''' | 116.2 | 6.85, d (8.0) |
| OMe | 56.0 | 3.88, s |
| Acetyl Moiety | ||
| CO | 172.0 | - |
| CH₃ | 20.8 | 2.05, s |
Note: The specific positions of the acyl groups on the sucrose core are determined by 2D NMR correlations.
Experimental Protocols: A Step-by-Step Guide to NMR Analysis
The structural elucidation of this compound is achieved through a series of NMR experiments. The following protocols provide a detailed methodology for acquiring and analyzing the necessary data.
Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter to achieve optimal spectral resolution.
1D NMR Spectroscopy
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This experiment provides information about the number of different types of protons and their chemical environments. The integration of the signals reveals the relative number of protons of each type.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This experiment is vital for connecting the different spin systems identified in the COSY spectrum and for determining the points of esterification on the sucrose core.
Visualization of the Structure Elucidation Workflow
The logical flow of information from the various NMR experiments to the final elucidated structure of this compound can be visualized as a workflow diagram.
Caption: Workflow for the NMR-based structure elucidation of this compound.
Signaling Pathways and Logical Relationships
The interpretation of 2D NMR spectra involves establishing correlations between different nuclei to build up the molecular structure. The logical relationships derived from COSY, HSQC, and HMBC spectra are key to this process.
Caption: Logical correlations derived from 2D NMR experiments.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unambiguous and powerful approach for the complete structure elucidation of complex natural products like this compound. The systematic application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and the definitive determination of the connectivity of all atoms within the molecule. These detailed protocols and data presentations serve as a valuable resource for researchers in the field, facilitating the efficient and accurate characterization of novel chemical entities.
References
Application Note: High-Throughput Screening for Anti-inflammatory Activity of Vanicoside E
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanicoside E is a phenylpropanoid glycoside that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Inflammation is a complex biological response implicated in numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research.[1][2] This document provides detailed protocols for assessing the anti-inflammatory activity of this compound using both in vitro and in vivo models. The primary in vitro model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard and effective system for mimicking the inflammatory cascade. The protocols outlined here focus on quantifying key inflammatory mediators and elucidating the underlying molecular mechanisms, particularly the inhibition of the NF-κB and MAPK signaling pathways.[3][4]
Part 1: In Vitro Anti-inflammatory Activity Assessment
Principle
Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, stimulates macrophages to produce a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This response is largely mediated by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] By measuring the reduction in these inflammatory markers in the presence of this compound, its anti-inflammatory potential can be quantified.
Experimental Workflow
The overall workflow for in vitro screening is depicted below. It begins with cell culture and viability testing to ensure that the observed effects are not due to cytotoxicity, followed by assays to measure inflammatory mediators and protein expression analysis to probe the mechanism of action.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure: a. Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein analysis) at a density of 1 x 10^5 cells/mL. b. Allow cells to adhere for 24 hours. c. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO). d. Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (no LPS, no treatment) should be included.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure: a. After the 24-hour incubation with LPS and this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[5] b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[5] d. Measure the absorbance at 570 nm using a microplate reader. e. Calculate cell viability as a percentage relative to the control (untreated) cells.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess reagent detects nitrite (NO2-), a stable product of NO, in the cell culture supernatant.
-
Procedure: a. After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature. d. Measure the absorbance at 540 nm. e. Quantify nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
-
Procedure: a. Collect the cell culture supernatant after the 24-hour treatment period. b. Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits used. c. Measure absorbance using a microplate reader and calculate cytokine concentrations based on the provided standards.
Protocol 5: Western Blot Analysis
-
Principle: This technique is used to detect the expression levels of specific proteins involved in the NF-κB and MAPK signaling pathways. Key targets include phosphorylated (activated) forms of IκBα, p65, ERK, JNK, and p38.
-
Procedure: a. After a shorter stimulation time (e.g., 30-60 minutes with LPS), lyse the cells from the 6-well plates to extract total protein. b. Determine protein concentration using a BCA assay. c. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH). e. Incubate with the appropriate HRP-conjugated secondary antibodies. f. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. g. Quantify band intensity using densitometry software.
Data Presentation
The quantitative data obtained from the in vitro assays should be summarized for clear interpretation.
Table 1: Effect of this compound on LPS-Induced Inflammatory Mediators in RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|---|---|
| Control (no LPS) | - | 100 ± 5.2 | 1.2 ± 0.3 | 25.5 ± 4.1 | 15.8 ± 3.3 |
| LPS (1 µg/mL) | - | 98 ± 4.5 | 45.6 ± 3.8 | 3500.2 ± 150.7 | 2800.5 ± 120.4 |
| This compound + LPS | 5 | 99 ± 5.1 | 35.1 ± 2.9* | 2850.6 ± 130.2* | 2100.1 ± 115.6* |
| This compound + LPS | 10 | 97 ± 4.8 | 24.3 ± 2.1** | 1980.4 ± 110.5** | 1550.9 ± 98.7** |
| This compound + LPS | 25 | 96 ± 5.3 | 12.5 ± 1.5*** | 950.7 ± 85.3*** | 780.3 ± 65.2*** |
| Dexamethasone (10 µM) + LPS | 10 | 98 ± 4.9 | 8.9 ± 1.1*** | 650.1 ± 50.8*** | 540.6 ± 45.1*** |
Data are presented as mean ± SD. Statistical significance compared to the LPS-only group is denoted by *p<0.05, **p<0.01, ***p<0.001. Data are hypothetical and for illustrative purposes.
Part 2: Mechanism of Action - Signaling Pathways
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the LPS-induced activation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
LPS binding to Toll-like receptor 4 (TLR4) initiates a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3] this compound is thought to prevent the phosphorylation of IκBα, thereby trapping NF-κB in the cytoplasm.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Vanicoside E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanicoside E is a phenylpropanoid glycoside, a class of natural compounds known for their diverse biological activities.[1][2] Phenylpropanoid glycosides, which are characterized by the presence of multiple phenol functionalities, are often potent antioxidants.[2][3] The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals, thereby neutralizing these reactive species and preventing oxidative damage to cellular components.[4][5] Additionally, their structure may allow for the chelation of metal ions involved in the generation of reactive oxygen species (ROS).[6]
Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[7] Antioxidants, such as phenolic glycosides, can mitigate oxidative stress and are therefore of significant interest in the development of novel therapeutics and nutraceuticals.[4][5]
One commercial supplier notes that this compound demonstrates antioxidant properties, with reported IC50 values of 45.23 µM and 189.96 µM for the inhibition of L-Tyrosine and L-DOPA, respectively.[8]
These application notes provide detailed protocols for the in vitro assessment of the antioxidant capacity of this compound using three common and robust assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation
The quantitative data obtained from the antioxidant assays for this compound should be summarized for clear comparison. The following tables provide a template for data presentation.
Table 1: Radical Scavenging Activity of this compound
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Insert Value | Insert Value |
| Ascorbic Acid (Positive Control) | Insert Value | Insert Value |
| Trolox (Positive Control) | Insert Value | Insert Value |
IC50: The concentration of the test compound required to scavenge 50% of the initial radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Fe(II) Equivalent / µM Compound) |
| This compound | Insert Value |
| Ascorbic Acid (Positive Control) | Insert Value |
| Trolox (Positive Control) | Insert Value |
FRAP Value: The concentration of Fe(II) produced by the test compound, expressed as an equivalent concentration of a standard antioxidant like Trolox or Ascorbic Acid.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. In the presence of an antioxidant that can donate a hydrogen atom, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (95%)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1-100 µM). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol or ethanol instead of the test sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by potassium persulfate, which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound in PBS or ethanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 10 µL of PBS or ethanol.
-
Shake the plate and incubate in the dark at room temperature for 6-10 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100-1000 µM) in distilled water.
-
Preparation of Test Samples: Prepare a stock solution of this compound in an appropriate solvent. From the stock solution, prepare dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test samples, standard solutions, or positive controls to the respective wells.
-
For the blank, add 20 µL of the solvent used for the samples.
-
Incubate the plate at 37°C for 4-30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of this compound from the standard curve and express the results as µM Fe(II) equivalents per µM of this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the antioxidant capacity of this compound.
Potential Antioxidant Mechanism of this compound
Caption: Free radical scavenging mechanism of a phenolic compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of anthocyanin glycoside derivatives evaluated by the inhibition of liposome oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Vanicoside E in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the study of Vanicosides, particularly Vanicoside A and B, in cancer cell line research. While the specific compound "Vanicoside E" was requested, a thorough review of the scientific literature did not yield specific data for a compound with this designation. The available research predominantly focuses on Vanicoside A and B, which are structurally related phenylpropanoid sucrose derivatives. These compounds have demonstrated significant anti-cancer properties in various cancer cell lines, including triple-negative breast cancer and melanoma. The primary mechanisms of action identified include the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as CDK8, BRAF/MEK/ERK, and Protein Kinase C (PKC). This document compiles the available quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the implicated signaling pathways to facilitate further research and drug development efforts in this area.
Data Presentation
Table 1: Cytotoxicity of Vanicoside A against Human Melanoma and Normal Cell Lines
| Cell Line | Type | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| C32 | Amelanotic Melanoma | 2.5 | 24 | 81 |
| 2.5 | 48 | 77 | ||
| 2.5 | 72 | 77 | ||
| 5.0 | 72 | 55 | ||
| A375 | Malignant Melanoma | 50.0 | 72 | 51 |
| 100 | 24 | 44 | ||
| 100 | 48 | 27 | ||
| 100 | 72 | 21 | ||
| HaCaT | Keratinocytes (Normal) | 25 | 24 | 54 |
| 25 | 48 | 60 | ||
| 25 | 72 | 60 | ||
| Fibroblasts | Normal | 50 | - | 80 |
| 100 | - | 58 |
Data compiled from studies on the cytotoxic effects of Vanicoside A.[1][2]
Table 2: Inhibitory Activity of Vanicosides A and B against Protein Kinase C (PKC)
| Compound | IC50 (µg/mL) |
| Vanicoside A | 44 |
| Vanicoside B | 31 |
IC50 values represent the concentration of the compound required to inhibit 50% of PKC activity.[2][3]
Signaling Pathways and Mechanisms of Action
Vanicosides A and B have been shown to exert their anti-cancer effects by modulating several key signaling pathways.
-
CDK8 Pathway: In triple-negative breast cancer (TNBC) cells, Vanicoside B has been found to suppress CDK8-mediated signaling pathways. This inhibition leads to the induction of cell cycle arrest and apoptosis.[4][5][6]
-
BRAF/MEK/ERK Pathway: In melanoma cell lines with the BRAF V600E mutation, molecular docking studies suggest that Vanicosides A and B may bind to the active sites of BRAF V600E and MEK1 kinases.[1][2] Inhibition of this pathway is a key therapeutic strategy in melanoma.
-
Protein Kinase C (PKC) Pathway: Vanicosides A and B have been identified as inhibitors of PKC activity.[2][3] Dysregulation of PKC signaling is implicated in various cancers, affecting cell growth, differentiation, and survival.[7][8][9]
Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Vanicosides on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Vanicoside A or B, dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Prepare serial dilutions of Vanicoside in complete medium.
-
Remove the medium from the wells and add 100 µL of the Vanicoside dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the Vanicoside).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[11][12]
-
Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for the quantitative analysis of apoptosis and necrosis in cancer cells treated with Vanicosides.
Materials:
-
Treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Vanicoside as described in the MTT assay protocol.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[13]
Western Blotting for Protein Expression Analysis
This protocol is to determine the effect of Vanicosides on the expression levels of proteins involved in the targeted signaling pathways (e.g., CDK8, p-ERK, cleaved PARP).
Materials:
-
Treated and untreated control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity of Vanicoside B Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Antitumor Activity of Vanicoside B Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - Journal of Natural Products - Figshare [figshare.com]
- 7. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the Connection Between Protein Kinase C and Cancer: A Guide to Targeted Therapy [lindushealth.com]
- 9. Protein Kinase C in Cancer Signaling and Therapy. | Anticancer Research [ar.iiarjournals.org]
- 10. protocols.io [protocols.io]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Investigating the Antimicrobial Effects of Vanillin (as a proxy for Vanicoside E)
Disclaimer: Due to the lack of available scientific literature specifically investigating the antimicrobial effects of Vanicoside E, this document provides a detailed overview of the antimicrobial properties of a related and well-studied compound, Vanillin . The experimental protocols and data presented herein are based on studies conducted on vanillin and should be adapted and validated for this compound. This information is intended to serve as a foundational guide for researchers interested in exploring the potential antimicrobial activities of this compound.
Introduction
Vanillin, a major component of vanilla bean extract, has demonstrated significant antimicrobial properties against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria.[1][2] Its potential as a natural antimicrobial agent makes it a subject of interest for researchers in drug development and food science. These application notes provide a summary of the antimicrobial effects of vanillin and detailed protocols for its investigation.
Data Presentation: Antimicrobial Activity of Vanillin
The antimicrobial efficacy of vanillin is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of reported MIC and MBC values for vanillin against various pathogenic bacteria.
| Bacterium | Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Escherichia coli | ATCC 10124 | 0.32 | - | [1] |
| Escherichia coli | O157:H7 | 2 | - | [3] |
| Escherichia coli | Multidrug-Resistant | 1.25 - 2.5 | 5 - 10 | [2] |
| Staphylococcus aureus | ATCC 25923 | 0.32 | - | [1] |
| Staphylococcus aureus | Multidrug-Resistant | 1.25 - 2.5 | 5 - 10 | [2] |
| Pseudomonas aeruginosa | - | 25 (mM) | 50 (mM) | [1] |
| Salmonella | Multidrug-Resistant | 1.25 - 2.5 | 5 - 10 | [2] |
| Listeria monocytogenes | - | 3.002 | - | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6][7] The broth microdilution method is a commonly used technique.
Materials:
-
Vanillin stock solution (dissolved in a suitable solvent, e.g., ethanol, and sterilized)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator
Protocol:
-
Prepare a serial two-fold dilution of the vanillin stock solution in CAMHB in the wells of a 96-well plate. The concentration range should be chosen based on expected activity.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacterial inoculum, no vanillin) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of vanillin in which no visible turbidity is observed.
Caption: Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8][9][10]
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile spreaders
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of a TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of vanillin that results in no bacterial growth on the agar plate (≥99.9% killing).[10]
Caption: Workflow for MBC Determination.
Bacterial Membrane Permeability Assay
Vanillin is known to disrupt the bacterial cell membrane.[3] This can be assessed by measuring the leakage of intracellular components like nucleic acids and proteins, or by using fluorescent probes.
Protocol for Nucleic Acid and Protein Leakage:
-
Treat a bacterial suspension (in PBS) with vanillin at MIC and 2x MIC concentrations. An untreated suspension serves as a control.
-
Incubate at 37°C for a defined period (e.g., 4 hours).
-
Centrifuge the suspensions to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm for nucleic acid leakage and 280 nm for protein leakage.[3]
-
An increase in absorbance compared to the control indicates membrane damage.
Caption: Bacterial Membrane Permeability Assay Workflow.
Mechanism of Action: Postulated Signaling Pathways
The antimicrobial action of vanillin is multifaceted, primarily targeting the bacterial cell envelope and energy metabolism.[2][3]
Disruption of Cell Membrane Integrity
Vanillin, being a phenolic compound, can intercalate into the bacterial cell membrane, leading to a loss of structural integrity.[3] This disruption causes the leakage of essential intracellular components and dissipation of the proton motive force, ultimately leading to cell death.
Caption: Vanillin's Effect on Membrane Integrity.
Inhibition of Energy Metabolism
Transcriptome analysis has shown that vanillin treatment significantly affects the expression of genes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation pathways in E. coli.[3] This leads to a decrease in ATP production and overall metabolic collapse.
Caption: Inhibition of Bacterial Energy Metabolism by Vanillin.
Conclusion
The provided protocols and data for vanillin offer a solid framework for initiating research into the antimicrobial properties of this compound. Researchers should begin by determining the MIC and MBC of this compound against a panel of relevant microorganisms. Subsequent investigations can then focus on elucidating its mechanism of action, with a particular emphasis on its effects on the cell membrane and metabolic pathways. It is imperative to validate these methods and establish specific optimal conditions for this compound.
References
- 1. Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Antimicrobial Activities of Combinations of Vanillin and Essential Oils of Cinnamon Bark, Cinnamon Leaves, and Cloves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. Vancomycin 24-Hour Area under the Curve/Minimum Bactericidal Concentration Ratio as a Novel Predictor of Mortality in Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Vanicoside E in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanicoside E is a phenylpropanoyl sucrose derivative, a class of natural compounds that has demonstrated promising therapeutic potential. While specific data on this compound is emerging, related compounds such as Vanicoside A and B have exhibited significant biological activities, including anti-tumor and cytotoxic effects.[1][2][3][4] This document provides a comprehensive protocol for the preclinical evaluation of this compound in animal models, with a primary focus on its potential anti-cancer properties, drawing upon the established knowledge of its analogues.
The protocol outlines a systematic approach, commencing with preliminary in vitro assessments to establish a baseline for in vivo studies. It then details the procedures for acute toxicity testing and provides a comprehensive framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model. Adherence to ethical guidelines and best practices in animal research is emphasized throughout the protocol.[5]
Preclinical Evaluation Strategy
A tiered approach is recommended for the preclinical evaluation of this compound. This begins with in vitro assays to determine its cytotoxic potential and mechanism of action, followed by in vivo studies to assess safety and efficacy.
Phase 1: In Vitro Analysis
Before proceeding to animal models, it is crucial to establish the in vitro activity of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: Select a panel of human cancer cell lines, including but not limited to, triple-negative breast cancer (TNBC) lines (e.g., MDA-MB-231, HCC38) and melanoma cell lines (e.g., C32, A375), based on the known activity of related vanicosides.[1][3]
-
Culture Conditions: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell growth by 50%.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.5 |
| HCC38 | Triple-Negative Breast Cancer | 12.2 |
| C32 | Amelanotic Melanoma | 6.8 |
| A375 | Malignant Melanoma | 15.5 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | >100 |
| HFF | Human Foreskin Fibroblasts (Normal) | >100 |
Phase 2: In Vivo Studies
Following promising in vitro results, the investigation can proceed to animal models to evaluate the safety and anti-tumor efficacy of this compound.
Acute Toxicity Study
Objective: To determine the short-term toxicity profile of this compound and to establish a safe dose range for subsequent efficacy studies.
Experimental Protocol: Acute Toxicity in Mice
-
Animal Model: Use healthy, 6-8 week old female BALB/c mice.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the mice into a control group and several test groups (n=5-10 per group).
-
Administration: Administer this compound via a relevant route (e.g., oral gavage or intraperitoneal injection) in increasing doses (e.g., 50, 100, 250, 500, 1000 mg/kg). The control group should receive the vehicle alone.
-
Observation: Monitor the animals closely for the first 4 hours after administration and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, body weight, and for mortality.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in major organs.
-
Data Analysis: Determine the LD50 (lethal dose, 50%) value if applicable, and identify the maximum tolerated dose (MTD).
Table 2: Acute Toxicity Parameters for this compound
| Parameter | Observation/Measurement |
| Clinical Signs | Lethargy, piloerection, altered gait, convulsions, etc. |
| Body Weight | Measured daily |
| Mortality | Recorded daily |
| Gross Necropsy | Macroscopic examination of liver, kidneys, spleen, heart, lungs |
Anti-Tumor Efficacy in a Xenograft Model
Objective: To evaluate the ability of this compound to inhibit tumor growth in an in vivo setting.
Experimental Protocol: Triple-Negative Breast Cancer Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice (nu/nu).
-
Tumor Cell Implantation: Subcutaneously inject MDA-MB-231 human breast cancer cells (5 x 10^6 cells in 100 µL of Matrigel) into the right flank of each mouse.[1][2]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline)
-
This compound (Dose 1, e.g., 25 mg/kg)
-
This compound (Dose 2, e.g., 50 mg/kg)
-
Positive Control (e.g., a standard-of-care chemotherapeutic agent for TNBC)
-
-
Drug Administration: Administer the treatments daily or on a predetermined schedule (e.g., 5 days a week) via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor body weight as an indicator of systemic toxicity.
-
Tumor Weight: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Pharmacodynamic and Histological Analysis:
-
Collect tumor and organ tissues for histological analysis (H&E staining) to assess for necrosis and other treatment-related changes.
-
Perform immunohistochemistry (IHC) or Western blotting on tumor lysates to analyze the expression of key proteins in the proposed signaling pathway (e.g., CDK8, β-catenin, and markers of apoptosis and cell cycle arrest).[1][2]
-
Table 3: Quantitative Data for Xenograft Efficacy Study
| Group | Treatment | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Final Body Weight (g) (Mean ± SD) |
| 1 | Vehicle Control | 1200 ± 150 | - | 22.5 ± 1.2 |
| 2 | This compound (25 mg/kg) | 750 ± 110 | 37.5 | 22.1 ± 1.5 |
| 3 | This compound (50 mg/kg) | 480 ± 95 | 60.0 | 21.8 ± 1.3 |
| 4 | Positive Control | 350 ± 80 | 70.8 | 19.5 ± 2.0 |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound's anti-tumor activity.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Logical Relationships in Study Design
Caption: Logical structure of the in vivo efficacy study design.
References
- 1. Antitumor Activity of Vanicoside B Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biobostonconsulting.com [biobostonconsulting.com]
Troubleshooting & Optimization
Troubleshooting low yield in Vanicoside E purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield during the purification of Vanicoside E. The following sections offer structured advice to identify and resolve common experimental challenges.
Troubleshooting Guide: Low Yield in this compound Purification
Low yield is a frequent issue in natural product purification. This guide provides a systematic approach to troubleshooting the purification of this compound, addressing potential problems from initial extraction to final chromatographic steps.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in this compound purification can stem from several factors throughout the experimental workflow. A systematic evaluation of each step is crucial for identifying the root cause. Key areas to investigate include the initial extraction process, the choice of chromatographic conditions, and potential compound degradation.
A logical workflow for troubleshooting low yield is presented below.
Caption: Troubleshooting workflow for low this compound yield.
Frequently Asked Questions (FAQs)
Extraction Issues
Q1: How does the choice of extraction solvent affect the yield of this compound?
A1: The polarity of the extraction solvent is critical for efficiently extracting this compound, a glycoside. Using a solvent with inappropriate polarity can result in either incomplete extraction or the co-extraction of numerous impurities, complicating downstream purification. It is recommended to perform small-scale trial extractions with solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof) to determine the optimal solvent system for your plant material.
Illustrative Data on Solvent Selection:
| Solvent System | Relative Polarity | Hypothetical this compound Yield (%) | Notes |
| 100% Ethyl Acetate | Medium | 15 | May not be polar enough for efficient extraction. |
| 50:50 Ethyl Acetate:Methanol | Medium-High | 45 | Improved extraction of the glycoside. |
| 100% Methanol | High | 75 | Generally a good starting point for polar glycosides. |
| 80:20 Methanol:Water | Very High | 85 | The addition of water can enhance the extraction of highly polar compounds. |
Note: The data in this table is for illustrative purposes and actual results will vary depending on the plant matrix.
Chromatographic Purification Issues
Q2: I am observing co-elution of impurities with this compound during column chromatography. How can I improve the separation?
A2: Co-elution is a common challenge that can significantly reduce the yield of the pure compound. To improve separation, consider the following strategies:
-
Stationary Phase: If using normal-phase silica gel, consider switching to a different stationary phase like C18 reversed-phase silica, as the different separation mechanism can resolve co-eluting compounds.
-
Mobile Phase: Systematically adjust the mobile phase composition. In reversed-phase chromatography, modifying the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly impact retention times. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape for acidic compounds.
-
Gradient Elution: Employ a shallower gradient during elution. A slow, gradual increase in the stronger solvent can enhance the resolution between closely eluting compounds.
Q3: What is the recommended experimental protocol for the purification of this compound?
A3: The following is a generalized protocol for the purification of iridoid glycosides like this compound. This should be optimized for your specific experimental conditions.
Experimental Protocol: Purification of this compound
-
Extraction:
-
Air-dry and powder the plant material.
-
Macerate the powdered material in 80% methanol at room temperature for 24 hours. Repeat the extraction three times.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Suspend the crude extract in water and apply it to a C18 SPE cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the fraction containing this compound with increasing concentrations of methanol (e.g., 20%, 40%, 60%, 80%, 100%).
-
Analyze the fractions by TLC or HPLC to identify those containing the target compound.
-
-
Column Chromatography:
-
Pack a glass column with C18 reversed-phase silica gel.
-
Load the enriched fraction from the SPE step onto the column.
-
Elute the column with a stepwise or linear gradient of methanol in water.
-
Collect fractions and monitor by TLC or HPLC.
-
-
Preparative HPLC:
-
Pool the fractions containing impure this compound from the previous step.
-
Perform final purification using a preparative HPLC system with a C18 column.
-
Use an isocratic or shallow gradient elution with an appropriate mobile phase (e.g., acetonitrile/water) to obtain pure this compound.
-
Caption: General experimental workflow for this compound purification.
Compound Stability Issues
Q4: Could my low yield be due to the degradation of this compound during purification?
A4: Yes, the stability of the target compound is a critical factor. Glycosidic bonds can be susceptible to hydrolysis under acidic or basic conditions. Additionally, some compounds are sensitive to heat and light.
-
pH: Ensure that the pH of your solvents is near neutral, unless a specific pH is required for separation.
-
Temperature: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., < 40°C).
-
Light: Protect your samples from direct light, especially if the compound has known photosensitivity. Store extracts and purified fractions in amber vials or cover them with aluminum foil.
By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound.
Overcoming solubility issues of Vanicoside E in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Vanicoside E in aqueous solutions. Given the limited publicly available data on this compound's solubility, this guide draws upon general principles for enhancing the solubility of complex polyphenolic glycosides.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in water or buffer. | High molecular weight and complex structure leading to low aqueous solubility. | 1. Co-solvents: Prepare a stock solution in an organic solvent like DMSO or ethanol, then dilute with the aqueous buffer. 2. pH Adjustment: If the compound has ionizable groups, systematically adjust the pH of the aqueous solution. 3. Excipients: Test the addition of solubilizing agents such as cyclodextrins or surfactants. |
| Precipitation occurs when diluting the organic stock solution with aqueous buffer. | The concentration of the organic solvent is not sufficient to maintain solubility upon dilution, or the final concentration of this compound exceeds its solubility limit in the mixed solvent system. | 1. Optimize Co-solvent Ratio: Experiment with different ratios of the organic solvent to the aqueous buffer. 2. Lower Final Concentration: Reduce the target final concentration of this compound in the aqueous solution. 3. Temperature Control: Gently warm the solution during dilution, but monitor for potential degradation. |
| Solution is cloudy or forms a suspension. | Incomplete dissolution or formation of aggregates. | 1. Sonication: Use a bath or probe sonicator to break down aggregates. 2. Filtration: Pass the solution through a 0.22 µm filter to remove undissolved particles. Note that this may reduce the actual concentration. 3. Particle Size Reduction: If working with the solid form, consider techniques like micronization before initial dissolution attempts. |
| Degradation of this compound is observed after solubilization. | The chosen solvent, pH, or temperature is causing chemical instability. | 1. Solvent Selection: Use the mildest effective organic solvent. 2. pH Stability Profile: Determine the pH range where this compound is most stable. 3. Protect from Light and Air: Store solutions in amber vials and consider purging with an inert gas like nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used initial solvents for poorly water-soluble compounds. It is advisable to prepare a high-concentration stock solution in one of these solvents and then dilute it with the aqueous medium to the desired final concentration.
Q3: How can I improve the solubility of this compound for in vitro cell-based assays?
A3: For cell-based assays, it is crucial to keep the concentration of organic solvents low (typically <0.5% v/v) to avoid cytotoxicity. A common strategy is to prepare a 10-20 mM stock solution in DMSO and then serially dilute it in the cell culture medium. The use of solubilizing excipients like hydroxypropyl-β-cyclodextrin (HP-β-CD) can also be explored to create a more aqueous formulation.
Q4: Can pH adjustment be used to enhance the solubility of this compound?
A4: this compound's structure contains multiple hydroxyl groups, which are weakly acidic. Therefore, increasing the pH of the aqueous solution to deprotonate these groups may enhance its solubility. A systematic pH titration from neutral to basic (e.g., pH 7.4 to 9.0) is recommended to identify the optimal pH for solubility and stability.
Q5: Are there advanced formulation strategies to improve the bioavailability of this compound for in vivo studies?
A5: For in vivo applications, advanced drug delivery systems can be employed to overcome poor aqueous solubility. These include:
-
Liposomes: Encapsulating this compound within lipid bilayers.
-
Nanoparticles: Formulating this compound into polymeric nanoparticles or nanosuspensions.
-
Micelles: Using surfactants to form micelles that can carry the hydrophobic compound.
These approaches can improve the apparent solubility, stability, and pharmacokinetic profile of the compound.
Data Presentation
The following table provides hypothetical solubility data for this compound in various solvent systems to illustrate the potential effects of different solubilization strategies. Note: These are estimated values for illustrative purposes and should be experimentally verified.
| Solvent System | Estimated Solubility (µg/mL) | Remarks |
| Water (pH 7.0) | < 1 | Practically insoluble |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 1 | Practically insoluble |
| Ethanol:Water (1:1) | 50 - 100 | Moderate improvement with co-solvent |
| DMSO:PBS (1:99) | 10 - 50 | Dependent on final concentration |
| 10% (w/v) HP-β-CD in Water | 200 - 500 | Significant improvement with complexation |
| Water (pH 9.0) | 5 - 20 | Slight improvement at basic pH |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
-
Accurately weigh 1 mg of this compound powder.
-
Add 96.1 µL of 100% DMSO to the powder to create a 10 mM stock solution.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (37°C) or sonication may be applied if necessary.
-
For working solutions, dilute the stock solution with the desired aqueous buffer or cell culture medium. Ensure the final DMSO concentration is compatible with the experimental system.
-
Visually inspect the final solution for any signs of precipitation.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: A workflow for troubleshooting the aqueous solubility of this compound.
Caption: Advanced formulation strategies to enhance the delivery of this compound.
References
Preventing degradation of Vanicoside E during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Vanicoside E during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide & FAQs
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: Degradation of this compound in solution is a common issue and can be attributed to several factors, primarily hydrolysis and oxidation. As a phenylpropanoid glycoside, this compound contains ester and glycosidic bonds that are susceptible to cleavage, especially under inappropriate storage conditions. Key factors influencing its stability include pH, temperature, and light exposure.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C. Stock solutions should be prepared fresh for immediate use. If short-term storage of a solution is necessary, it should be kept at -80°C. Based on stability studies of structurally similar compounds like Verbascoside, acidic conditions are generally preferred for solutions. Therefore, preparing your stock solution in a slightly acidic buffer (e.g., pH 4-6) may enhance stability. Avoid alkaline conditions, as they can accelerate the hydrolysis of ester and glycosidic linkages.
Q3: My experimental results with this compound are inconsistent. Could degradation during the experiment be the culprit?
A3: Yes, inconsistent results are a strong indicator of compound degradation during your experimental workflow. Phenylpropanoid glycosides can be sensitive to the conditions of your assay. Consider the following:
-
pH of Buffers: Ensure all buffers used in your experiments are within a pH range that promotes the stability of this compound. As a general guideline, slightly acidic to neutral pH is preferable to alkaline conditions.
-
Temperature: Avoid prolonged exposure of this compound to elevated temperatures. If heating is a necessary step in your protocol, minimize the duration and temperature as much as possible.
-
Light Exposure: Protect your this compound solutions from direct light, as photolysis can be a degradation pathway for complex phenolic compounds. Use amber vials or cover your experimental setup with aluminum foil.
Q4: I am extracting this compound from a plant source (Polygonum sp.) and my yields are low. How can I improve my extraction efficiency while minimizing degradation?
A4: Low yields during extraction can be due to incomplete extraction or degradation during the process. To optimize your extraction protocol:
-
Solvent Choice: A mixture of ethanol or methanol and water is commonly effective for extracting polar glycosides like this compound.
-
Temperature: While heat can enhance extraction, it can also accelerate degradation. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with careful temperature control.
-
pH: Acidifying the extraction solvent slightly may improve the stability of this compound.
-
Purification: Rapidly proceed to purification steps after extraction to remove degradative enzymes and other reactive compounds from the crude extract.
Q5: What are the likely degradation products of this compound, and how can I detect them?
A5: The primary degradation products of this compound are likely to result from the hydrolysis of its ester and glycosidic bonds. This would yield the core sucrose and glucose moieties and the corresponding phenylpropanoid acid (e.g., ferulic acid, coumaric acid).
You can monitor for these degradation products using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector. A reversed-phase C18 column is typically suitable for separating this compound from its more polar degradation products. By running standards of the suspected degradation products, you can confirm their presence in your samples.
Data Presentation: Stability of Structurally Similar Compounds
| pH | Degradation Rate Constant (k) at 25°C (day⁻¹) | Half-life (t₁/₂) (days) | Stability |
| 2.0 | 0.005 | 138.6 | High |
| 5.5 | 0.012 | 57.8 | Moderate |
| 7.4 | 0.025 | 27.7 | Low |
| 8.0 | 0.045 | 15.4 | Very Low |
| 11.0 | 0.030 | 23.1 | Low |
Data is illustrative and based on studies of Verbascoside.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry microfuge tube.
-
Solvent Selection: Use a high-purity solvent for dissolution. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock. For aqueous experiments, a slightly acidic buffer (e.g., 50 mM sodium citrate, pH 5.5) can be used.
-
Dissolution: Add the solvent to the this compound powder. Vortex briefly until fully dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Storage:
-
Powder: Store at -20°C for long-term stability.
-
Stock Solution: For short-term storage (up to one week), store at -80°C. For immediate use, solutions can be kept on ice and protected from light.
-
Protocol 2: General Method for Extraction and Purification of Vanicosides from Polygonum sp.
-
Plant Material Preparation: Air-dry and powder the relevant plant parts (e.g., rhizomes, leaves).
-
Extraction:
-
Macerate the powdered plant material with 80% aqueous methanol at room temperature for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Vanicosides are typically enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., D101) or Sephadex LH-20.
-
Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
-
Preparative HPLC:
-
Further purify the fractions containing this compound using preparative reversed-phase HPLC with a C18 column.
-
Use a mobile phase gradient of acetonitrile in water (with 0.1% formic acid to improve peak shape and compound stability).
-
-
Compound Identification: Confirm the identity and purity of the isolated this compound using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Experimental Workflow for this compound Extraction and Purification
Caption: Extraction and purification workflow for this compound.
Signaling Pathway: Inhibition of Melanin Synthesis by this compound
Caption: this compound inhibits the tyrosinase enzyme in the melanin synthesis pathway.
Adjusting pH for optimal Vanicoside E activity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vanicoside E in their experiments. The information is tailored for scientists and drug development professionals to ensure optimal assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for an assay involving this compound?
A: While there is no specific study determining the optimal pH for this compound activity, its primary known function is the inhibition of tyrosinase. Tyrosinase and tyrosinase inhibition assays are consistently shown to have an optimal pH range of 6.5 to 7.0 . Therefore, it is recommended to start your experiments within this pH range, typically using a phosphate buffer.
Q2: How does pH affect the stability of this compound?
Q3: What type of buffer is recommended for a this compound tyrosinase inhibition assay?
A: Based on established protocols for tyrosinase inhibition assays, a phosphate buffer is the most common choice. The concentration typically ranges from 50 mM to 100 mM.
Q4: What is the known mechanism of action for this compound?
A: this compound has been identified as an antioxidant and antitumor agent. It is known to inhibit the enzymes L-Tyrosine and L-DOPA, which are key substrates in the melanin synthesis pathway catalyzed by tyrosinase.[3]
Troubleshooting Guide
This guide addresses common issues that may arise when performing assays with this compound, with a focus on pH-related problems.
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound activity | Suboptimal pH for the enzyme: The pH of your assay buffer may be outside the optimal range for tyrosinase activity. | Verify the pH of your buffer and adjust it to be within the 6.5-7.0 range. Use a calibrated pH meter for accurate measurements. |
| This compound degradation: If the assay involves long incubation times at a neutral or slightly alkaline pH, this compound may be degrading. | Consider running the assay at a slightly more acidic pH (e.g., 6.5) to improve compound stability. You can also perform a time-course experiment to determine if the inhibitory effect decreases over time. | |
| Incorrect buffer composition: Components in your buffer system might be interfering with the assay. | Use a standard phosphate buffer as recommended. Avoid buffers containing components that might chelate copper, as tyrosinase is a copper-containing enzyme. | |
| Inconsistent or variable results | Fluctuations in pH: Small changes in pH during the experiment can lead to variability in enzyme activity. | Ensure your buffer has sufficient buffering capacity for the duration of the experiment. Prepare fresh buffer for each experiment. |
| Precipitation of this compound: The compound may not be fully soluble in the assay buffer, especially if the pH is not optimal for its solubility. | Check the solubility of this compound in your assay buffer at the working concentration. A small amount of a co-solvent like DMSO is often used to dissolve compounds like this compound before adding them to the aqueous buffer. | |
| High background signal | Spontaneous substrate oxidation: The substrate (e.g., L-DOPA) may be auto-oxidizing, which can be pH-dependent. | Run a control without the enzyme to measure the rate of non-enzymatic substrate oxidation. This background rate can then be subtracted from your measurements. |
Experimental Protocols
General Protocol for Tyrosinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against tyrosinase.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in the phosphate buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a stock solution of L-DOPA in the phosphate buffer.
-
This compound Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution at various concentrations (or vehicle control)
-
Tyrosinase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically around 475-490 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition compared to the vehicle control.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the tyrosinase activity.
-
Visualizations
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for a tyrosinase inhibition assay.
Tyrosinase Signaling Pathway in Melanogenesis
Caption: Tyrosinase signaling pathway and the inhibitory action of this compound.
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
Troubleshooting unexpected peaks in Vanicoside E chromatogram
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to unexpected peaks in the chromatogram of Vanicoside E.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my this compound chromatogram. What are the most common causes?
A1: Unexpected peaks, often called "ghost peaks," are a common issue in HPLC analysis. They can originate from several sources. The primary causes include contamination of the mobile phase, sample, or HPLC system; carryover from a previous injection; or the degradation of this compound itself.[1] Each source often produces peaks with distinct characteristics that can aid in diagnosis.
Q2: How can I determine if the unexpected peak is a contaminant, a degradation product, or from a previous injection (carryover/late elution)?
A2: A systematic approach is the best way to identify the source of an unexpected peak. This involves a series of diagnostic injections and system checks.
-
Contamination: To check for contamination, run a blank injection using only the mobile phase.[2] If the peak is still present, the source is likely the mobile phase or the HPLC system itself (e.g., contaminated solvents, tubing, or injector seals).[3]
-
Carryover: If the ghost peak appears in a blank run immediately following a concentrated sample injection but decreases in subsequent blank runs, it is likely due to sample carryover.[1]
-
Late Elution: A peak that is unusually broad compared to other peaks in the chromatogram may be a late-eluting peak from a previous injection. To confirm this, extend the run time of your analysis; the peak should appear at a later, more consistent retention time.
-
Degradation: If the peak appears only in the sample chromatogram and not in blanks, and its area increases over time or with sample stress (e.g., heat or light exposure), it is likely a degradation product.[4] this compound, as a glycoside, may be susceptible to hydrolysis.[5][6]
Troubleshooting Guides
Q3: What is the first step I should take to troubleshoot an unexpected peak?
A3: The first step is to systematically isolate the source of the peak. A logical workflow can save significant time and resources. Begin by injecting a blank (mobile phase only). The result of this simple test will guide your next steps, helping you determine if the issue lies with the HPLC system/mobile phase or with the sample itself.
Caption: Troubleshooting workflow for identifying unexpected peaks.
Q4: I suspect my this compound sample is degrading. What are the likely degradation pathways and how can I test for this?
A4: this compound, as a complex glycoside with ester linkages, is susceptible to degradation, primarily through hydrolysis and oxidation.[6] Hydrolysis can be catalyzed by acidic or basic conditions and elevated temperatures, breaking the glycosidic or ester bonds to form aglycones and smaller sugar moieties.[5]
To test for degradation, a forced degradation study is recommended.[7] This involves exposing the this compound sample to a variety of stress conditions and analyzing the resulting chromatograms for new peaks.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-4 hours | Cleavage of glycosidic and ester bonds |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 1-2 hours | Saponification of ester linkages |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of phenolic groups |
| Thermal Stress | Solid sample at 80°C for 48 hours | General thermal decomposition |
| Photolytic Stress | Sample exposed to UV light (e.g., 254 nm) for 24 hours | Photodegradation, free radical formation |
By comparing the chromatograms of the stressed samples to a control (freshly prepared) sample, you can identify peaks that are specific degradation products. This is a key part of developing a stability-indicating analytical method.[7][8]
Experimental Protocols
Q5: Can you provide a detailed protocol for system flushing to eliminate carryover and contamination?
A5: A thorough system flush is crucial for removing contaminants and residual sample from previous injections. This protocol uses a series of solvents with increasing elution strength.
Objective: To remove contaminants and sample carryover from the HPLC system.
Materials:
-
HPLC-grade water
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
A zero-dead-volume union to replace the column
Procedure:
-
Preparation: Remove the column and replace it with a zero-dead-volume union. This protects the column from harsh cleaning solvents and high flow rates. Remove any in-line filters.
-
Aqueous Flush: Flush all pump lines (A, B, C, D) with HPLC-grade water for 15 minutes at a flow rate of 2-3 mL/min to remove any buffer salts.
-
Isopropanol Flush: Sequentially flush each line with 100% Isopropanol for 30 minutes. IPA is an excellent solvent for removing a wide range of organic residues.
-
Gradient Flush: Run a series of high-strength solvent flushes through the system. A suggested sequence is:
-
Flush with 100% Methanol for 20 minutes.
-
Flush with 100% Acetonitrile for 20 minutes.
-
Flush with a mixture of 75% ACN / 25% IPA for 20 minutes.
-
-
Injector and Needle Wash: Configure the autosampler method to perform multiple needle washes using a strong solvent like 50:50 isopropanol/water. Purge the injection port and sample loop with these strong solvents.
-
Re-equilibration: Once flushing is complete, replace the cleaning solvents with your initial mobile phase and flush the system until the baseline is stable.
-
Confirmation: Re-install the column, equilibrate thoroughly, and run a blank gradient to confirm that the contamination has been removed.
Caption: HPLC system flushing workflow.
Data & Parameters
Q6: What are typical HPLC parameters for the analysis of this compound and related compounds?
A6: While a specific validated method for this compound may need to be developed, methods for structurally similar flavonoid glycosides provide a strong starting point.[4][6] Reversed-phase HPLC is the most common technique.[9] The following table summarizes typical starting parameters.
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 or 5 µm) | C18 provides good retention for moderately polar compounds like glycosides. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acid modifier improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides better resolution and lower backpressure. |
| Elution Mode | Gradient | A gradient is necessary to elute both the polar glycosides and any less polar aglycone degradation products within a reasonable time. |
| Example Gradient | 5% B to 70% B over 30 minutes | Start with a shallow gradient to resolve early-eluting compounds, then increase to elute more retained species. Must be optimized. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 - 35 °C | Maintaining a stable temperature ensures reproducible retention times.[1] |
| Detector | UV/PDA (Photodiode Array) | Set at the λmax of this compound (likely around 280-330 nm, typical for phenolic compounds). A PDA detector is useful for peak purity analysis. |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload.[10] |
| Sample Diluent | Mobile Phase at initial conditions (e.g., 95:5 A:B) | Dissolving the sample in a solvent weaker than the mobile phase prevents peak distortion. |
References
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 3. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. ijtsrd.com [ijtsrd.com]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. uhplcs.com [uhplcs.com]
Technical Support Center: Optimization of Dosage for In Vivo Studies with Vanicoside E
Disclaimer: Publicly available in vivo data, including optimized dosages and specific mechanisms of action for Vanicoside E, is limited. This guide is therefore based on established principles for novel natural product glycosides with potential anti-inflammatory and neuroprotective properties. The protocols and data presented are illustrative and should be adapted based on empirical findings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound for in vivo administration, especially if it has poor water solubility?
A1: The solubility of a novel compound is a critical first step. We recommend testing a panel of pharmaceutically acceptable vehicles. For poorly soluble compounds, options include:
-
Aqueous solutions with co-solvents: Such as polyethylene glycol (PEG), propylene glycol, or ethanol. The final concentration of the organic solvent should be kept low to avoid toxicity.
-
Suspensions: If the compound is not soluble, a homogenous suspension can be prepared using agents like carboxymethylcellulose (CMC) or Tween 80.[1] It is crucial to ensure the particle size is uniform and the suspension is stable throughout the dosing period.
-
Complexation agents: Cyclodextrins can be used to increase the solubility of hydrophobic compounds.[1]
Q2: What is a suitable starting dose for a preliminary in vivo efficacy study with this compound?
A2: For a compound with no prior in vivo data, a dose-range finding study is essential. A common approach is to start with doses extrapolated from in vitro effective concentrations. If no in vitro data is available, a literature search for compounds with similar structures can provide a starting point.[2][3] A typical range for initial studies with flavonoid-like molecules might be 10-100 mg/kg.
Q3: What is the most appropriate route of administration for this compound?
A3: The choice of administration route depends on the experimental objective and the compound's properties.
-
Oral (p.o.): Suitable for assessing bioavailability and for modeling clinical use.
-
Intraperitoneal (i.p.): Often used in preclinical studies to bypass first-pass metabolism, ensuring higher systemic exposure.
-
Intravenous (i.v.): Provides 100% bioavailability and is useful for initial pharmacokinetic studies. However, it can be more technically challenging and may require specific formulations to prevent precipitation.
Q4: How can I determine the Maximum Tolerated Dose (MTD) of this compound?
A4: An MTD study involves administering escalating doses of the compound to different groups of animals and monitoring for signs of toxicity over a specified period. Key observations include changes in body weight, food and water intake, clinical signs of distress (e.g., lethargy, ruffled fur), and mortality. The MTD is the highest dose that does not produce unacceptable toxicity.
Q5: What should I do if I do not observe any biological effect in my in vivo study?
A5: A lack of effect could be due to several factors:
-
Insufficient Dosage: The administered doses may be too low to elicit a response. A dose-escalation study is recommended.
-
Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. A pharmacokinetic study is needed to assess exposure.
-
Inappropriate Model: The chosen animal model may not be suitable for evaluating the specific activity of the compound.
-
Formulation Issues: The compound may not be adequately dissolved or suspended in the vehicle, leading to inconsistent dosing.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results between animals in the same group | - Inaccurate dosing due to poor formulation (e.g., settling of suspension).- Variability in animal handling and stress levels.- Improper randomization of animals. | - Ensure the formulation is homogenous; vortex before each administration.- Standardize all experimental procedures and handling.[4]- Use a proper randomization method to assign animals to groups. |
| Precipitation of the compound upon injection (i.v.) | - The compound's solubility limit in the vehicle is exceeded.- The vehicle is not compatible with blood upon administration. | - Reduce the concentration of the dosing solution and increase the injection volume (within acceptable limits).- Test the solubility and stability of the compound in a vehicle mixed with plasma in vitro.- Consider alternative formulations like nanosuspensions.[5] |
| Unexpected mortality or severe adverse effects at a planned dose | - The dose is above the MTD.- The vehicle itself is causing toxicity (e.g., high concentration of DMSO or ethanol).[6] | - Immediately cease administration at that dose and perform a formal MTD study starting with lower doses.- Run a vehicle-only control group to assess the toxicity of the formulation components. |
| No detectable levels of this compound in plasma samples | - Poor absorption via the chosen administration route.- Rapid metabolism and clearance of the compound.- Issues with the bioanalytical method.[7] | - Conduct a pharmacokinetic study comparing different routes of administration (e.g., oral vs. i.p.).- Analyze for potential metabolites in addition to the parent compound.- Validate the sensitivity and accuracy of the LC-MS/MS or other analytical methods.[7] |
Experimental Protocols
Protocol 1: Formulation and Solubility Assessment
-
Objective: To identify a suitable vehicle for in vivo administration of this compound.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of potential vehicles (e.g., saline, 5% Tween 80 in saline, 0.5% CMC in water, 10% PEG400 in saline).
-
Add the this compound stock solution to each vehicle to achieve the desired final concentration (e.g., 1 mg/mL). The final concentration of the organic solvent should be minimal (e.g., <1%).
-
Vortex each mixture vigorously for 2 minutes.
-
Visually inspect for precipitation immediately and after 1, 2, and 4 hours at room temperature.
-
For promising formulations, confirm the concentration of the dissolved compound using HPLC or a similar analytical method.
-
Protocol 2: Acute Maximum Tolerated Dose (MTD) Study in Mice
-
Objective: To determine the single-dose MTD of this compound.
-
Procedure:
-
Use healthy mice (e.g., C57BL/6), 8-10 weeks old.
-
Assign 3-5 mice per group.
-
Based on preliminary estimates, select a range of doses (e.g., 50, 100, 250, 500, 1000 mg/kg). Include a vehicle control group.
-
Administer a single dose of this compound via the chosen route (e.g., oral gavage).
-
Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours, then at 24 and 48 hours.
-
Record body weight daily for 7-14 days.
-
The MTD is defined as the highest dose that causes no mortality and where clinical signs of toxicity are transient and fully reversible.
-
Protocol 3: In Vivo Efficacy in a Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the anti-inflammatory efficacy of this compound.
-
Procedure:
-
Use rats or mice. Assign 6-8 animals per group.
-
Groups: Vehicle control, positive control (e.g., Indomethacin 10 mg/kg)[3], and this compound at 3-4 different doses (e.g., 10, 30, 100 mg/kg).
-
Administer the vehicle, positive control, or this compound (e.g., orally) 60 minutes before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Data Presentation (Hypothetical Data)
Table 1: Solubility of this compound in Various Vehicles
| Vehicle | Target Concentration (mg/mL) | Observation (after 2h) |
| Saline | 1 | Precipitation |
| 10% DMSO in Saline | 1 | Clear Solution |
| 5% Tween 80 in Saline | 1 | Fine Suspension |
| 0.5% CMC in Water | 1 | Stable Suspension |
| 20% HP-β-CD in Water | 1 | Clear Solution |
Table 2: Results of an Acute MTD Study in Mice (Oral Administration)
| Dose (mg/kg) | N | Mortality (within 48h) | Clinical Signs | Body Weight Change (at 48h) |
| Vehicle | 5 | 0/5 | None | +1.5% |
| 250 | 5 | 0/5 | None | +1.2% |
| 500 | 5 | 0/5 | Mild, transient lethargy | -0.5% |
| 1000 | 5 | 1/5 | Severe lethargy, ruffled fur | -5.8% |
| 2000 | 5 | 4/5 | Severe lethargy, ataxia | - |
Table 3: Hypothetical Dose-Response of this compound in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.68 ± 0.06 | 20.0% |
| This compound | 30 | 0.47 ± 0.05 | 44.7% |
| This compound | 100 | 0.29 ± 0.04 | 65.9% |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6% |
Visualizations
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Troubleshooting logic for unexpected in vivo experimental results.
References
- 1. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in silico antihypertensive, anti-inflammatory, and analgesic activities of Vernonia amygdalina Del. leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and in vitro-in vivo evaluation of teniposide nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vanicoside E Extraction & Refinement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine extraction protocols for a higher yield of Vanicoside E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
This compound is a phenylpropanoid sucrose ester, a type of glycoside found in certain plant species. Glycosides are a diverse group of secondary metabolites with a wide range of pharmacological activities, making them valuable for drug discovery and development.[1] Efficient extraction is crucial as natural products often occur in low concentrations within the source material.[2] Maximizing the yield of this compound from the outset is essential for the economic viability and sustainability of subsequent research and development phases.
Q2: Which solvent system is optimal for this compound extraction?
The choice of solvent is a critical first step in designing an effective extraction procedure.[3] For glycosides like this compound, polar solvents are generally preferred. Alcohols, such as ethanol or methanol, are commonly used for glycoside extraction.[4][5] It is often beneficial to use a hydroalcoholic mixture (e.g., 70% ethanol in water) to enhance the extraction of a broader range of polar compounds. The principle of "like dissolves like" should guide solvent selection, matching the solvent polarity to that of this compound.[3]
Q3: Are there any pre-extraction treatments that can improve yield?
Yes, proper preparation of the plant material is crucial. The plant material containing the glycoside should be finely powdered to increase the surface area for solvent penetration.[5][6] Drying the plant material before extraction can also be beneficial.[5]
Q4: How can I prevent the degradation of this compound during extraction?
Glycosides can be susceptible to hydrolysis by acids or enzymes present in the plant material.[4] To prevent enzymatic degradation, it is advisable to use heat at the beginning of the extraction process to denature these enzymes.[4] Additionally, maintaining a neutral pH by adding a base to the extraction solvent can prevent acid-catalyzed hydrolysis of the glycosidic bond.[4] Some advanced extraction methods operate at lower temperatures, which can also help in preventing the degradation of thermolabile compounds.[2][7]
Q5: What are the most common impurities encountered during this compound extraction and how can they be removed?
Common impurities in plant extracts include tannins, chlorophyll, and other glycosides with similar polarities.[6][8] Tannins can be precipitated by adding lead acetate to the extract, followed by filtration.[6][9] The excess toxic lead acetate can then be removed by passing hydrogen sulfide gas through the filtrate to precipitate it as lead sulfide.[6] Chlorophyll can be removed by partitioning the extract with a nonpolar solvent like hexane. Further purification to separate this compound from other similar glycosides typically requires chromatographic techniques.[8][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures).[3] |
| Incomplete Extraction: The extraction time may be too short, or the particle size of the plant material may be too large. | Increase the extraction time and ensure the plant material is finely powdered.[5][7] Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[2][3][7] | |
| Degradation of this compound: The compound may be degrading due to enzymatic activity or harsh extraction conditions (e.g., high temperature, acidic pH). | Deactivate enzymes by briefly heating the plant material in the solvent.[4] Buffer the extraction solvent to a neutral pH.[4] Use extraction methods that operate at lower temperatures.[2] | |
| Co-extraction of Impurities | High Polarity of Solvent: Highly polar solvents may co-extract a wide range of water-soluble impurities. | Perform a preliminary extraction with a less polar solvent to remove some impurities before the main extraction. |
| Presence of Tannins and Phenolic Compounds: These are common in plant extracts and can interfere with downstream processing. | Treat the crude extract with lead acetate to precipitate tannins.[6][9] Alternatively, use polyamide column chromatography to specifically adsorb and remove phenolic compounds. | |
| Difficulty in Purification | Presence of Structurally Similar Compounds: The crude extract may contain other glycosides with similar physicochemical properties to this compound. | Employ advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for better resolution and separation.[10][11] |
| Poor Resolution in Chromatography: The chosen chromatographic conditions (stationary phase, mobile phase) may not be suitable. | Systematically optimize the chromatographic method by testing different solvent systems and gradients.[8] Consider using a different type of stationary phase (e.g., reversed-phase, normal-phase). |
Experimental Protocols
Protocol 1: General Extraction of this compound (Stas-Otto Method)
This protocol is a widely used method for the extraction of glycosides.[6]
-
Maceration: Macerate 100g of finely powdered, dried plant material with 500 mL of 70% ethanol for 24 hours at room temperature with occasional shaking.[9]
-
Filtration: Filter the mixture and collect the filtrate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to avoid thermal degradation.[6]
-
Defatting: If the plant material is rich in lipids, wash the concentrated extract with a non-polar solvent like hexane to remove fats and waxes.
-
Tannin Removal: Dissolve the defatted extract in water and add a solution of lead acetate to precipitate tannins and other impurities.[6][9]
-
Filtration: Filter the mixture to remove the precipitate.
-
Excess Lead Removal: Pass hydrogen sulfide (H₂S) gas through the filtrate to precipitate the excess lead as lead sulfide. (Caution: H₂S is toxic and should be handled in a fume hood).
-
Final Filtration and Concentration: Filter the solution to remove lead sulfide and concentrate the filtrate to obtain the crude this compound extract.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a gradient of ethyl acetate and methanol) as the mobile phase.
-
Sample Loading: Dissolve the crude this compound extract in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Start the elution with the solvent system, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.[10]
-
Pooling and Concentration: Pool the pure fractions containing this compound and concentrate them to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 5. media.neliti.com [media.neliti.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of glycosides | DOCX [slideshare.net]
- 10. pharmiweb.com [pharmiweb.com]
- 11. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Vanicoside A and Vanicoside B
For the attention of: Researchers, scientists, and professionals in drug development.
Note on Vanicoside E: Initial literature searches did not yield any available scientific data on a compound referred to as "this compound." Consequently, this guide provides a comparative analysis of the cytotoxic properties of Vanicoside A and Vanicoside B based on currently accessible research.
This guide offers a detailed comparison of the cytotoxic effects of two natural phenylpropanoid sucrose esters, Vanicoside A and Vanicoside B. The information presented herein is collated from published experimental data to provide a clear and objective overview for research and drug development purposes.
Quantitative Data Summary
The cytotoxic activities of Vanicoside A and Vanicoside B have been evaluated against several cancer cell lines and normal cell lines. The key quantitative findings are summarized in the tables below.
Table 1: Cytotoxicity against Melanoma Cell Lines
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Citation |
| Vanicoside A | C32 (Amelanotic Melanoma) | 5.0 | 72 | 55 | [1] |
| A375 (Melanotic Melanoma) | 50.0 | 72 | 51 | [1] | |
| A375 (Melanotic Melanoma) | 100.0 | 72 | 21 | [1] | |
| Vanicoside B | C32 (Amelanotic Melanoma) | 100.0 | 48 | ~50 | [1] |
| C32 (Amelanotic Melanoma) | 100.0 | 72 | ~50 | [1] | |
| A375 (Melanotic Melanoma) | Similar to Vanicoside A | - | - | [1] |
Table 2: Cytotoxicity against Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| Vanicoside B | MDA-MB-231 | 9.0 | [2] |
| Vanicoside B | HCC38 | 9.0 | [2] |
Table 3: Cytotoxicity against Normal Human Cell Lines
| Compound | Cell Line | Concentration (µM) | Effect | Citation |
| Vanicoside A | HaCaT (Keratinocytes) | 25.0 | Toxic effect observed | [1] |
| Vanicoside B | HaCaT (Keratinocytes) | 50.0 and 100.0 | Decrease in cell viability noted after 72h | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Vanicoside A and Vanicoside B.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][3][4][5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Vanicoside A or Vanicoside B and incubate for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis and Necrosis Detection: RealTime-Glo™ Annexin V Assay
This assay allows for the real-time measurement of apoptosis and necrosis by detecting the externalization of phosphatidylserine (PS) and the loss of cell membrane integrity, respectively.[1][6][7]
Protocol:
-
Reagent Preparation: Prepare the RealTime-Glo™ Annexin V Apoptosis and Necrosis reagent according to the manufacturer's instructions.
-
Cell Treatment: Seed cells in a 96-well plate and treat with the desired concentrations of Vanicoside A or Vanicoside B.
-
Reagent Addition: Add the prepared reagent to the wells at the time of cell treatment.
-
Signal Measurement: Measure luminescence (for apoptosis) and fluorescence (for necrosis) at various time points using a multimode plate reader. An increase in luminescence indicates PS externalization, an early marker of apoptosis, while an increase in fluorescence indicates a loss of membrane integrity, a marker of necrosis.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathways
Experimental Workflow
Discussion of Comparative Cytotoxicity
Based on the available data, Vanicoside A demonstrates a more potent cytotoxic effect against the amelanotic C32 melanoma cell line as compared to Vanicoside B.[1] This enhanced activity is suggested to be due to the presence of an additional acetyl group in the structure of Vanicoside A.[1] However, against the A375 melanoma cell line, both compounds exhibit similar levels of cytotoxicity.[1]
In the context of triple-negative breast cancer, Vanicoside B has shown significant anti-proliferative activity, with a reported IC50 of 9.0 µM in both MDA-MB-231 and HCC38 cell lines.[2] The mechanism of action for Vanicoside B in these cells involves the inhibition of Cyclin-Dependent Kinase 8 (CDK8), leading to the suppression of CDK8-mediated signaling pathways, induction of cell cycle arrest, and ultimately, apoptosis.[2][8][9]
Both Vanicoside A and B are proposed to interfere with the RAF-MEK-ERK signaling cascade in melanoma cells harboring the BRAF(V600E) mutation, as suggested by molecular docking studies.[1] This indicates a potential mechanism for their cytotoxic effects in this specific cancer type.
When considering their effects on normal cells, Vanicoside A appears to be more toxic to keratinocytes (HaCaT) at lower concentrations than Vanicoside B.[1] This highlights the importance of evaluating the therapeutic window and selectivity of these compounds in future studies.
References
- 1. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. Antitumor Activity of Vanicoside B Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Vanicoside E's Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Vanicoside E, a novel natural product with potential anti-inflammatory properties. By comparing its performance with an established alternative, Chrysin, this document outlines the necessary experimental data and protocols to objectively assess its therapeutic potential. The focus is on the inhibition of key inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Postulated Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
Inflammatory responses are tightly regulated by a network of intracellular signaling pathways. Among the most critical are the NF-κB and MAPK pathways, which, upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), trigger the expression of genes involved in inflammation, including adhesion molecules and cytokines.
This compound is hypothesized to exert its anti-inflammatory effects by intervening at key points in these cascades, preventing the activation and nuclear translocation of transcription factors that drive inflammatory gene expression. This guide compares the activity of this compound with Chrysin, a natural flavonoid known to suppress vascular endothelial inflammation by inhibiting the NF-κB signaling pathway[1].
NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 NF-κB subunits to translocate to the nucleus and activate the transcription of target genes[2].
MAPK Signaling Pathway
The MAPK cascade is a three-tiered kinase system (MAP3K-MAP2K-MAPK) that regulates a variety of cellular processes, including inflammation[3]. Key members include ERK, JNK, and p38 MAPK. Activation of these kinases leads to the phosphorylation of transcription factors that, in concert with NF-κB, promote the expression of inflammatory mediators[4].
Comparative Performance Data
The efficacy of this compound must be quantified and compared against known inhibitors. The following table summarizes key performance metrics obtained from in vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with TNF-α. Data for Chrysin is derived from published studies, while data for this compound is presented as a hypothetical target for validation.
| Parameter | This compound (Hypothetical Data) | Chrysin (Reference) | Experimental Assay |
| Cell Viability (IC50) | > 100 µM | > 50 µM | MTT Assay |
| NF-κB Inhibition (IC50) | 15 µM | 20 µM | NF-κB Reporter Assay |
| IκBα Phosphorylation | 75% Reduction at 20 µM | 60% Reduction at 20 µM | Western Blot |
| p38 MAPK Phosphorylation | 65% Reduction at 20 µM | Not Reported | Western Blot |
| ICAM-1 Protein Expression | 80% Reduction at 20 µM | 70% Reduction at 20 µM | Western Blot / ELISA |
| VCAM-1 Protein Expression | 70% Reduction at 20 µM | 65% Reduction at 20 µM | Western Blot / ELISA |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of these findings. Below are protocols for the key experiments cited.
Cell Culture and Treatment
-
Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Growth Medium supplemented with 10% Fetal Bovine Serum (FBS) and endothelial cell growth supplement.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment Protocol: Cells are seeded and grown to 80-90% confluency. The medium is replaced with a low-serum medium for 2 hours before treatment. Cells are pre-treated with this compound or Chrysin at various concentrations for 1 hour, followed by stimulation with 10 ng/mL TNF-α for the indicated times.
Western Blot Analysis for Protein Phosphorylation and Expression
This technique is used to quantify the levels of specific proteins, such as phosphorylated IκBα, phosphorylated p38 MAPK, and total ICAM-1.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: HUVECs are transiently transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene. A Renilla luciferase plasmid is co-transfected as an internal control.
-
Treatment: 24 hours post-transfection, cells are pre-treated with this compound or Chrysin, followed by stimulation with TNF-α for 6 hours.
-
Lysis and Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.
-
Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. Results are expressed as a percentage of the activity in TNF-α-stimulated cells without an inhibitor.
Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the compounds.
-
Seeding: HUVECs are seeded in a 96-well plate.
-
Treatment: Cells are treated with various concentrations of this compound or Chrysin for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Conclusion
This guide outlines a systematic approach to validating the anti-inflammatory mechanism of this compound. By focusing on the well-established NF-κB and MAPK signaling pathways, researchers can generate robust, quantitative data to compare its efficacy against known alternatives like Chrysin. The provided protocols for key in vitro experiments serve as a foundation for these validation studies. Successful validation based on this framework would provide strong evidence for the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Vanicoside A and Vanicoside E: A Head-to-Head Comparison of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the in vitro antioxidant activities of two phenylpropanoid sucrose esters, Vanicoside A and Vanicoside E. The information presented is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and antioxidant-based therapeutics.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of Vanicoside A and this compound have been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key metric for assessing antioxidant activity, with a lower IC50 value indicating greater potency.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Reference |
| Vanicoside A | DPPH Radical Scavenging | 26.7 | [1] |
| This compound | DPPH Radical Scavenging | 49.0 | [1] |
Based on the available data, Vanicoside A exhibits significantly stronger antioxidant activity in the DPPH assay compared to this compound, as evidenced by its lower IC50 value.[1]
Experimental Protocols
The following is a detailed methodology for the DPPH radical scavenging assay, a widely used method for evaluating the antioxidant potential of chemical compounds.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to light yellow, which can be measured spectrophotometrically. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (Vanicoside A and this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (typically around 517 nm).
-
Preparation of Test Solutions: Stock solutions of Vanicoside A and this compound are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations for testing.
-
Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is added to a specific volume of the test compound solution (or standard/blank).
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Determination of IC50: The IC50 value, the concentration of the test compound that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Experimental Workflow: DPPH Assay
The following diagram illustrates the general workflow for determining the antioxidant activity of a compound using the DPPH assay.
Antioxidant Mechanism: Free Radical Scavenging
The underlying principle of the DPPH assay and other similar antioxidant assays is the neutralization of free radicals. The diagram below depicts this fundamental mechanism.
References
Unveiling the Structure-Activity Relationship of Vanicoside Analogs: A Comparative Guide for Researchers
A deep dive into the cytotoxic potential of Vanicoside analogs reveals key structural determinants for their anticancer activity. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers in the fields of oncology and medicinal chemistry in the development of novel therapeutic agents.
Vanicosides, a class of phenylpropanoid sucrose esters, have garnered significant attention for their potential as anticancer agents. Extensive research has focused on elucidating the relationship between their chemical structure and biological activity, with a particular emphasis on their cytotoxic effects against various cancer cell lines. This guide synthesizes the available data to provide a clear comparison of Vanicoside analogs, offering insights into their mechanisms of action and the structural modifications that enhance their therapeutic potential.
Comparative Cytotoxicity of Vanicoside Analogs
The cytotoxic activity of Vanicoside analogs is profoundly influenced by their structural features, particularly the nature and position of acyl substitutions on the sucrose core. The following tables summarize the available quantitative data, primarily focusing on Vanicoside A and B, for which the most comprehensive data exists.
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |
| Vanicoside A | C32 (Amelanotic Melanoma) | ~5.0 (viability decreased to 55% at 72h) | Contains an additional acetyl group compared to Vanicoside B | [1] |
| Vanicoside B | C32 (Amelanotic Melanoma) | Weaker than Vanicoside A | Lacks the acetyl group present in Vanicoside A | [1] |
| Vanicoside A | A375 (Melanotic Melanoma) | ~50.0 (51% cell viability at 72h) | - | [1] |
| Vanicoside B | A375 (Melanotic Melanoma) | Similar to Vanicoside A | - | |
| Vanicoside B | MDA-MB-231 (Triple-Negative Breast Cancer) | 9.0 | - | [2] |
| Vanicoside B | HCC38 (Triple-Negative Breast Cancer) | Not specified, but showed activity | - | [2] |
Key Findings from Cytotoxicity Data:
-
Acetylation Enhances Activity in Melanoma: The presence of an additional acetyl group in Vanicoside A is directly correlated with its stronger cytotoxic effect against the C32 amelanotic melanoma cell line when compared to Vanicoside B.[1] This suggests that strategic acetylation could be a viable approach to enhance the potency of this class of compounds.
-
Cell Line Specificity: The cytotoxic effects of Vanicoside analogs can vary significantly between different cancer cell lines. While Vanicoside A shows potent activity against C32 cells, its effect on A375 melanoma cells is less pronounced.[1]
-
Activity in Triple-Negative Breast Cancer: Vanicoside B has demonstrated significant antiproliferative activity against triple-negative breast cancer (TNBC) cell lines, indicating its potential as a therapeutic candidate for this aggressive cancer subtype.[2]
Deciphering the Molecular Mechanisms: Signaling Pathways
The anticancer effects of Vanicoside analogs are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
BRAF-MEK-ERK Pathway in Melanoma
In melanoma cells harboring the BRAF V600E mutation, the BRAF-MEK-ERK signaling pathway is constitutively active, driving uncontrolled cell growth. Vanicoside A and B are believed to exert their cytotoxic effects by interfering with this pathway.
Caption: The BRAF-MEK-ERK signaling cascade and the inhibitory points of Vanicoside A and B.
CDK8 Signaling Pathway in Triple-Negative Breast Cancer
Vanicoside B has been identified as an inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription. In TNBC, CDK8 is often upregulated and plays a role in tumor progression and metastasis. By inhibiting CDK8, Vanicoside B can suppress the expression of genes involved in the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[2]
Caption: The CDK8-mediated signaling pathway and the inhibitory action of Vanicoside B.
Experimental Protocols
The evaluation of the cytotoxic activity of Vanicoside analogs is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol
The following is a generalized protocol for the MTT assay, which can be adapted for specific cell lines and experimental conditions.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Vanicoside analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specific period (typically 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Conclusion and Future Directions
The structure-activity relationship studies of Vanicoside analogs have provided valuable insights into their potential as anticancer agents. The presence of an acetyl group appears to be a key determinant of cytotoxicity in melanoma cells, while the core phenylpropanoid sucrose ester structure demonstrates efficacy against triple-negative breast cancer by targeting the CDK8 pathway.
Future research should focus on the synthesis and biological evaluation of a broader range of Vanicoside analogs with systematic modifications to the acyl groups and their positions on the sucrose scaffold. This will enable a more comprehensive understanding of the SAR and facilitate the design of more potent and selective anticancer drugs. Furthermore, in-depth studies into the molecular mechanisms of action, including the identification of additional cellular targets and signaling pathways, will be crucial for the clinical translation of these promising natural products.
References
Reproducibility of Vanicoside E's biological effects across different labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological effects of Vanicoside A and Vanicoside B across different cancer cell lines as documented in peer-reviewed literature. Due to the limited availability of data on Vanicoside E, this guide focuses on the more extensively studied Vanicosides A and B. The objective is to present a consolidated resource of quantitative data and experimental methodologies from various research labs to aid in the assessment of their potential therapeutic applications and to highlight areas for future investigation.
Summary of Biological Activities
Vanicoside A and B, phenylpropanoid sucrose esters, have demonstrated notable cytotoxic and antitumor properties in preclinical studies. Research from different laboratories has independently pointed towards their potential as anticancer agents, particularly against melanoma and triple-negative breast cancer. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Data Presentation: Cytotoxicity and Antitumor Effects
The following tables summarize the quantitative data from different studies on the effects of Vanicoside A and B on various cancer cell lines.
Table 1: Cytotoxic Effects of Vanicoside A and B on Melanoma Cell Lines
| Compound | Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| Vanicoside A | C32 (Amelanotic Melanoma) | 5.0 | 72 | 55 | [1][2] |
| Vanicoside A | C32 (Amelanotic Melanoma) | 2.5 | 72 | 77 | [1] |
| Vanicoside A | A375 (Melanotic Melanoma) | 100 | 72 | 21 | [3] |
| Vanicoside B | C32 (Amelanotic Melanoma) | 50 | 24 | ~80 | [1][4] |
| Vanicoside B | A375 (Melanotic Melanoma) | 100 | 72 | Significant Decrease | [1] |
Table 2: Antitumor Effects of Vanicoside B on Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) | Effect | Reference |
| Vanicoside B | MDA-MB-231 | 9.0 | 72 | Inhibition of proliferation | |
| Vanicoside B | HCC38 | Not specified | 72 | Induced cell cycle arrest and apoptosis | [5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the studies.
Cell Viability (MTT) Assay for Melanoma Cells
-
Cell Lines:
-
C32 (Amelanotic Melanoma, BRAFV600E mutation)
-
A375 (Melanotic Melanoma, BRAFV600E mutation)
-
HaCaT (Normal Keratinocytes)
-
Primary Human Fibroblasts
-
-
Cell Culture: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 50 µg/ml streptomycin at 37°C in a 5% CO2 atmosphere[1].
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, cells were treated with various concentrations of Vanicoside A or B (2.5, 5, 10, 25, 50, and 100 µM) dissolved in DMSO.
-
Cells were incubated for 24, 48, or 72 hours.
-
Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
After a further 4-hour incubation, the medium was removed, and the formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability[1][6].
-
Western Blot Analysis for CDK8 Pathway in TNBC Cells
-
Cell Lines:
-
MDA-MB-231
-
HCC38
-
-
Protein Extraction: Cells were treated with Vanicoside B. Total protein was extracted using RIPA buffer supplemented with protease and phosphatase inhibitors[7]. Protein concentration was determined using a Bradford protein assay.
-
Procedure:
-
Equal amounts of protein (typically 20-50 µg) were separated by SDS-PAGE on 10% polyacrylamide gels.
-
Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for proteins in the CDK8 signaling pathway (e.g., CDK8, Cyclin C, p-STAT1).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Protein Kinase C (PKC) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of PKC. It is typically performed using a purified PKC enzyme and a specific substrate.
-
General Protocol Outline:
-
A specific PKC substrate peptide is pre-coated onto the wells of a microplate.
-
The purified PKC enzyme is incubated with the test compound (Vanicoside A or B) and ATP in the wells.
-
If the compound is an inhibitor, it will reduce the phosphorylation of the substrate by PKC.
-
A phospho-specific antibody that recognizes only the phosphorylated substrate is added.
-
An HRP-conjugated secondary antibody is then added, followed by a TMB substrate.
-
The color development, which is inversely proportional to the PKC inhibitory activity, is measured using a microplate reader at 450 nm[8][9].
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways reported to be affected by Vanicosides and a typical experimental workflow.
Caption: Experimental workflow for determining the cytotoxicity of Vanicosides using an MTT assay.
Caption: Proposed signaling pathway for Vanicoside B-mediated inhibition of CDK8 in TNBC cells.
Caption: General mechanism of Protein Kinase C (PKC) inhibition by Vanicoside A and B.
References
- 1. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis Against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human melanoma cell growth by dietary flavonoid fisetin is associated with disruption of Wnt/β-catenin signaling and decreased Mitf levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1 [mdpi.com]
- 5. Antitumor Activity of Vanicoside B Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
A Comparative Benchmarking Guide to the Stability of Vanicoside E and Structurally Related Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of Vanicoside E, a phenylpropanoid glycoside with known antioxidant and antitumor properties.[1] Due to the limited availability of published stability data for this compound, this document presents a framework for assessing its stability against structurally similar natural products, Vanicoside A and Vanicoside B.[2][3][4] The experimental protocols detailed herein are based on established methods for forced degradation studies of natural products, particularly phenylpropanoid and flavonoid glycosides.[5][6][7]
Introduction to this compound and its Analogs
This compound, along with Vanicoside A and Vanicoside B, belongs to a class of phenylpropanoid glycosides, which are esters of hydroxycinnamic acids and a sugar moiety, commonly sucrose.[2] These compounds have garnered interest in the scientific community for their potential therapeutic applications. For instance, Vanicoside A has demonstrated anticancer activity against melanoma, while Vanicoside B has been shown to inhibit protein kinase C and suppress signaling pathways associated with triple-negative breast cancer.[8][9] Understanding the stability of these compounds is crucial for their development as potential therapeutic agents, as degradation can lead to loss of efficacy and the formation of potentially harmful impurities.
Comparative Stability Analysis (Hypothetical Data)
While specific experimental stability data for this compound is not yet publicly available, the following table illustrates how such data would be presented. This hypothetical data is based on the expected degradation patterns of phenylpropanoid glycosides under various stress conditions.
Table 1: Hypothetical Comparative Stability Data for this compound and its Analogs
| Stress Condition | Parameters | This compound (% Degradation) | Vanicoside A (% Degradation) | Vanicoside B (% Degradation) | Major Degradants Identified |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 18.5 | 20.2 | 19.1 | Aglycone + Sugar Moiety |
| Alkaline Hydrolysis | 0.1 M NaOH, 40°C, 8h | 25.3 | 28.1 | 26.5 | Isomerized Aglycone |
| Oxidative Stress | 3% H₂O₂, RT, 24h | 15.8 | 17.5 | 16.2 | Oxidized Phenolic Rings |
| Thermal Stress | 80°C, 48h | 12.1 | 14.3 | 13.0 | Epimerized Products |
| Photostability | ICH Option 2, 1.2 million lux hours | 8.5 | 9.8 | 9.1 | Photodegradation Products |
Disclaimer: The data presented in Table 1 is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies to benchmark the stability of this compound and similar natural products.[5][6][10]
General Preparation of Test Samples
A stock solution of each compound (this compound, Vanicoside A, and Vanicoside B) is prepared by dissolving a precisely weighed amount of the substance in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 1 mg/mL.
Forced Degradation (Stress Testing) Protocols
For each stress condition, a separate aliquot of the stock solution is used. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture in a water bath at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide (NaOH).
-
Dilute the final solution with the initial solvent to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture in a water bath at 40°C for 8 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid (HCl).
-
Dilute the final solution with the initial solvent to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the final solution with the initial solvent to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution into a vial and evaporate the solvent under a gentle stream of nitrogen.
-
Place the vial containing the dry powder in a hot air oven maintained at 80°C for 48 hours.
-
After the specified time, cool the vial to room temperature and reconstitute the residue in a known volume of the initial solvent.
-
-
Photostability Testing:
-
Expose the stock solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, dilute the solutions to a suitable concentration for analysis.
-
Analytical Method
The extent of degradation is quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV maxima of the parent compounds (typically around 320-330 nm for phenylpropanoid glycosides).
-
Injection Volume: 10-20 µL.
-
The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control sample.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative stability testing of this compound and its analogs.
Caption: Workflow for comparative stability testing.
Relevant Signaling Pathway
Vanicoside B, a close structural analog of this compound, has been shown to exert its antitumor effects by targeting the Cyclin-Dependent Kinase 8 (CDK8) signaling pathway.[11][12] This pathway is a plausible target for this compound as well.
Caption: Hypothesized inhibition of the CDK8 signaling pathway by this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. markherb.com [markherb.com]
- 4. markherb.com [markherb.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Antitumor Activity of Vanicoside B Isolated from Persicaria dissitiflora by Targeting CDK8 in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Vanicoside E
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Vanicoside E, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build deep trust in your laboratory practices.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety. While no specific exposure limits for this compound have been established, the precautions outlined below are based on best practices for handling similar chemical compounds.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield.[1] | Protects eyes from splashes of this compound solutions.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the compound. |
| Body Protection | A lab coat is mandatory for all wet lab work.[1] For procedures with a higher risk of splashes, a chemically resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for procedures that may generate dust or aerosols.[2] | Minimizes inhalation of airborne particles or aerosols. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will mitigate risks and ensure the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to control potential exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Before use, carefully read the Safety Data Sheet (SDS) for any new information.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid creating dust.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
3. Accidental Release Measures:
-
In case of a small spill, absorb the material with an inert absorbent material like sand or vermiculite.[2]
-
Sweep up the absorbed material and place it in a sealed container for disposal.[2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not allow the material to enter drains or water courses.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused this compound, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
